2-Chloro-3-methylpyrazine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41093. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloro-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHWPZQQPWKEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059124 | |
| Record name | Pyrazine, 2-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-58-9 | |
| Record name | 2-Chloro-3-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-methylpyrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazine, 2-chloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-3-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK9VBZ5ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-3-methylpyrazine physical and chemical properties
An In-depth Technical Guide to 2-Chloro-3-methylpyrazine for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound belonging to the pyrazine family. Its structure, featuring a pyrazine ring substituted with a chlorine atom and a methyl group, makes it a valuable intermediate in organic synthesis. The chlorine atom can be readily displaced through nucleophilic aromatic substitution reactions, providing a versatile handle for introducing various functional groups.[1][2] This reactivity profile has led to its application in the development of medicinal chemicals, notably in the synthesis of macrocyclic urea kinase inhibitors.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and key aspects of its reactivity.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.
General Properties
| Property | Value | Reference |
| CAS Number | 95-58-9 | [3][4][5] |
| Molecular Formula | C₅H₅ClN₂ | [3][4][5] |
| Molecular Weight | 128.56 g/mol | [3][4][5] |
| Appearance | Solid | |
| MDL Number | MFCD00023279 | [3] |
| EINECS Number | 202-434-8 | [1][3] |
Physical Properties
| Property | Value | Conditions |
| Boiling Point | 80 °C | at 27 Torr[1] |
| Density | 1.234 g/mL | N/A[1] |
Spectroscopic and Structural Identifiers
| Identifier Type | Identifier |
| SMILES | Cc1nccnc1Cl |
| InChI | 1S/C₅H₅ClN₂/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 |
| InChIKey | WZHWPZQQPWKEAV-UHFFFAOYSA-N |
Reactivity and Chemical Behavior
The primary chemical characteristic of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine-substituted carbon towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles, making it a key building block in the synthesis of more complex substituted pyrazines.[6][7]
References
- 1. This compound CAS#: 95-58-9 [m.chemicalbook.com]
- 2. This compound | 95-58-9 [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of 2-Chloro-3-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-3-methylpyrazine, a key heterocyclic building block in medicinal chemistry and fragrance development. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a detailed structural elucidation and a foundational understanding for its application in further research and development.
Spectroscopic Data Summary
The spectroscopic data for this compound (C₅H₅ClN₂) provides a clear fingerprint for its molecular structure. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -CH₃ |
| ~8.2 | Doublet | 1H | H-5 |
| ~8.3 | Doublet | 1H | H-6 |
Predicted data is based on the analysis of similar pyrazine derivatives and general chemical shift principles.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~20 | -CH₃ |
| ~145 | C-5 |
| ~148 | C-6 |
| ~150 | C-3 |
| ~152 | C-2 |
Predicted data is based on the analysis of similar pyrazine derivatives and established ¹³C NMR chemical shift correlations.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | Aromatic C-H Stretch |
| 2850-3000 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1550-1600 | Medium-Strong | C=N Stretch (in-ring) |
| 1400-1500 | Medium-Strong | C=C Stretch (in-ring) |
| ~1450 | Medium | Asymmetric -CH₃ Bend |
| ~1380 | Medium | Symmetric -CH₃ Bend |
| 1000-1200 | Strong | C-Cl Stretch |
| 800-900 | Strong | C-H Out-of-plane Bend |
Data is interpreted from the NIST WebBook IR spectrum and supplemented with characteristic group frequencies.[1][2][3]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 128/130 | High | [M]⁺ (Molecular Ion) |
| 93 | Medium | [M - Cl]⁺ |
| 66 | Medium | [M - Cl - HCN]⁺ |
| 52 | High | [C₃H₂N]⁺ |
Fragmentation pattern is predicted based on the structure and general mass spectrometry principles for halogenated aromatic compounds.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (10-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the thin-film method is suitable. A small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample. The plate is then mounted in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.[3]
Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). The separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Spectroscopic Data Analysis and Interpretation
A detailed analysis of each spectrum provides a comprehensive structural elucidation of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
Methyl Protons (-CH₃): A singlet peak integrating to three protons is anticipated for the methyl group attached to the pyrazine ring. Its chemical shift is expected to be in the upfield region, around δ 2.6 ppm, due to the deshielding effect of the aromatic ring.
-
Aromatic Protons (H-5 and H-6): The two adjacent protons on the pyrazine ring will appear as two doublets in the downfield aromatic region (typically δ 8.0-8.5 ppm). The coupling between these two adjacent protons (ortho-coupling) will result in a characteristic doublet splitting pattern for each signal.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five unique carbon atoms in the molecule:
-
Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the highest field (lowest chemical shift), around δ 20 ppm.
-
Aromatic Carbons: The four carbons of the pyrazine ring will resonate in the downfield region (δ 140-160 ppm). The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2 and C-3) are expected to be the most deshielded, appearing at the lowest field. The C-5 and C-6 carbons will appear at a slightly higher field.
IR Spectrum Analysis
The IR spectrum provides valuable information about the functional groups present in this compound. Key absorption bands include:
-
Aromatic C-H Stretch: Weak to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyrazine ring.
-
Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching of the methyl group.
-
C=N and C=C Ring Stretching: Strong to medium absorptions in the 1400-1600 cm⁻¹ region are indicative of the carbon-nitrogen and carbon-carbon double bond stretching vibrations within the pyrazine ring.[2]
-
C-Cl Stretch: A strong band in the fingerprint region, typically between 1000 and 1200 cm⁻¹, is expected for the C-Cl stretching vibration.
Mass Spectrum Analysis
The mass spectrum of this compound will show a characteristic molecular ion peak and a predictable fragmentation pattern.
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 128. Due to the presence of the chlorine atom, a characteristic isotopic peak ([M+2]⁺) will be observed at m/z 130, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: The primary fragmentation pathways are expected to involve the loss of the chlorine atom and fragmentation of the pyrazine ring.
-
Loss of Chlorine: A significant fragment at m/z 93 ([M - Cl]⁺) would result from the cleavage of the C-Cl bond.
-
Ring Fragmentation: Subsequent loss of neutral molecules like hydrogen cyanide (HCN, 27 amu) from the [M - Cl]⁺ fragment can lead to ions at lower m/z values, such as m/z 66. Further fragmentation can lead to smaller, stable aromatic cations.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to 2-Chloro-3-methylpyrazine (CAS Number: 95-58-9)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While some databases present conflicting information, authoritative chemical inventories and suppliers confirm that CAS number 95-58-9 correctly identifies 2-Chloro-3-methylpyrazine.[1][2][3][4][5][6] This document pertains exclusively to this compound.
Core Properties and Identification
This compound is a halogenated heterocyclic compound.[5][7] As a pyrazine derivative, its structural scaffold is a common feature in flavor chemistry and serves as a versatile building block in medicinal chemistry.[7] The presence of a reactive chlorine atom allows for its substitution, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[7]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 95-58-9 | [1][2][4][5] |
| Molecular Formula | C₅H₅ClN₂ | [1][3][5][6] |
| Molecular Weight | 128.56 g/mol | [1][3][5][6] |
| Physical Form | Solid | [1] |
| Boiling Point | 79-85 °C @ 31 mmHg | [8] |
| InChI | 1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | [1][3][5] |
| InChIKey | WZHWPZQQPWKEAV-UHFFFAOYSA-N | [1][3][5] |
| SMILES | Cc1nccnc1Cl | [1][3] |
Spectroscopic Profile
Spectroscopic data is critical for the structural confirmation of this compound.
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (d6-DMSO): δ 6.59 (s, 2H), 7.67 (d, 1H), 7.94 (d, 1H) | [7] |
| Mass Spec (+ve CI) | m/z 129 ([M+H]⁺) | [7] |
| Infrared (IR) | The NIST WebBook provides a reference IR spectrum, collected on a dispersive instrument as a liquid film. | [8] |
Synthesis and Reactivity
Synthetic Protocol
A common method for the preparation of this compound involves the direct chlorination of 2-methylpyrazine.[7]
Experimental Protocol: Chlorination of 2-Methylpyrazine [7]
-
Chlorine Solution Preparation: Chlorine gas is passed into 67 mL of carbon tetrachloride at a constant flow rate for 30 minutes.
-
Reaction Setup: A solution of 5 g of 2-methylpyrazine and 4.8 mL of pyridine in 125 mL of carbon tetrachloride is prepared in a reaction vessel.
-
Addition: The chlorine solution from step 1 is added dropwise to the 2-methylpyrazine solution over 30 minutes with continuous stirring.
-
Reaction Quench: Upon completion, the reaction system is purged with nitrogen gas to eliminate any residual chlorine.
-
Solvent Removal: Volatile solvents are removed via rotary evaporation, yielding a brown, oily crude product.
-
Purification: The crude product is purified by silica gel column chromatography, using dichloromethane as the eluent.
-
Final Product: This protocol yields this compound as a brown oil (3.62 g, 53% yield).[7]
Applications in Drug Development
The primary utility of this compound in drug discovery lies in its role as a chemical intermediate. The reactive chlorine atom is readily displaced in nucleophilic substitution reactions, allowing for the attachment of more complex moieties.
Intermediate for Kinase Inhibitors
This compound is explicitly cited for its use in the preparation of macrocyclic urea kinase inhibitors.[7] Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target class for drug development.
While specific signaling pathways are associated with the final drug products rather than the intermediate itself, we can illustrate the logical relationship. The intermediate serves as a key building block which, through further synthetic steps, is incorporated into a final Active Pharmaceutical Ingredient (API) that targets a specific kinase (e.g., a tyrosine kinase) involved in a cancer-related signaling pathway like the MAPK/ERK pathway.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Classification
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [1][6] |
| H315 | Causes skin irritation | [1][6] |
| H318 | Causes serious eye damage | [1][6] |
| H335 | May cause respiratory irritation | [1][6] |
Precautionary Measures
Appropriate personal protective equipment (PPE), including gloves and eye shields, should be used. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[1][6] Standard precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[1][6]
Conclusion
This compound (CAS 95-58-9) is a key chemical intermediate with significant value in organic synthesis, particularly within the field of medicinal chemistry. Its well-defined properties and predictable reactivity make it an important building block for constructing complex molecules, most notably for the development of targeted therapeutics like kinase inhibitors. Proper handling and safety precautions are essential when working with this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. CAS RN 95-58-9 | Fisher Scientific [fishersci.com]
- 5. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 95-58-9 [chemicalbook.com]
- 8. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]
Biological Activity Screening of 2-Chloro-3-methylpyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity screening of 2-chloro-3-methylpyrazine derivatives. Pyrazine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This guide focuses on derivatives of this compound, summarizing their synthesis, biological activities, and the experimental protocols used for their evaluation.
Synthesis of 2-Chloro-3-hydrazinopyrazine Derivatives
A key intermediate in the synthesis of many biologically active pyrazine derivatives is 2-chloro-3-hydrazinopyrazine. This compound serves as a versatile starting material for the generation of a library of derivatives, typically through condensation reactions with various aldehydes and ketones to form hydrazones.
A general synthetic methodology involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate. The resulting 2-chloro-3-hydrazinopyrazine can then be further reacted with a variety of substituted benzaldehydes in the presence of a catalytic amount of acid to yield the corresponding (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives.[1]
Detailed Synthetic Protocol
The synthesis of (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives can be carried out as follows:[1]
-
Synthesis of 2-chloro-3-hydrazinopyrazine: This precursor can be synthesized by reacting 2,3-dichloropyrazine with hydrazine hydrate.
-
Condensation Reaction: In a round-bottom flask, combine 2-chloro-3-hydrazinopyrazine (0.5 mmol) and a substituted benzaldehyde (0.5 mmol) in absolute ethanol (15 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture with stirring for approximately 7 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system such as n-hexane:ethyl acetate (6:4).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration and wash it several times with deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as DMF/H₂O, to afford the final (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivative.
-
The structure and purity of the synthesized compounds should be confirmed using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
The following figure illustrates the general synthetic workflow:
Biological Activities and Data
Derivatives of this compound have been investigated for a range of biological activities, including acetylcholinesterase inhibition, antimicrobial, and antitumor effects.
Acetylcholinesterase (AChE) Inhibitory Activity
A series of (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, which are a therapeutic target for Alzheimer's disease.[1] The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Substituent on Benzaldehyde | AChE IC₅₀ (µM) |
| CHP1 | 4-methoxy | > 100 |
| CHP2 | 2-hydroxy-3-methoxy | > 100 |
| CHP3 | 3-hydroxy | > 100 |
| CHP4 | 2-hydroxy | 3.76 |
| CHP5 | 4-chloro | 4.2 |
| Donepezil | (Standard) | 0.53 |
| Data sourced from a study on novel 2-chloro-3-hydrazinopyrazine derivatives as potential acetylcholinesterase inhibitors.[1] |
Antimicrobial and Antitumor Activities
While the broader class of pyrazine derivatives has shown significant antimicrobial and antitumor activities, specific quantitative data for this compound derivatives is not extensively available in the public domain.[2][3] For the purpose of this guide, we will outline the standard experimental protocols for screening these activities and present data for related pyrazine structures to provide a comparative context.
Antimicrobial Activity of Related Pyrazine Derivatives
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) |
| Pyrazine-2-carbohydrazide | PH01 | S. aureus | 100 |
| Pyrazine-2-carbohydrazide | PH02 | S. aureus | 100 |
| Pyrazine-2-carbohydrazide | PH03 | B. subtilis | 100 |
| Pyrazine-2-carbohydrazide | PH04 | B. subtilis | 100 |
| MIC (Minimum Inhibitory Concentration) values for a series of pyrazine-2-carbohydrazide derivatives.[2] |
Antitumor Activity of Related Chloro-containing Heterocyclic Compounds
| Compound ID | Cell Line | GI₅₀ (µM) |
| 14g | K-562 (Leukemia) | 0.622 |
| 14g | RPMI-8226 (Leukemia) | 1.81 |
| 14g | HCT-116 (Colon Cancer) | 1.23 |
| 16c | Various (10 cell lines) | Highly cytotoxic |
| GI₅₀ (Growth Inhibition 50) values for quinazoline-based pyrimidodiazepines.[4] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
AChE solution (from electric eel).
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of ATCI solution to each well.
-
Add 50 µL of the test compound solution.
-
Add 25 µL of AChE solution to initiate the reaction.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Antimicrobial Screening (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum:
-
Culture the desired bacterial or fungal strain in a suitable broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Assay Procedure (96-well plate):
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in the wells of a microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with a known antibiotic) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Antitumor Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Culture the desired cancer cell line in a suitable medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to an untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.
-
Signaling Pathways
While specific signaling pathways for this compound derivatives are not well-documented, related hydrazone-containing compounds have been shown to induce apoptosis in cancer cells. The apoptotic process can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
A potential mechanism of action for anticancer derivatives could involve the modulation of key proteins in these pathways, such as the Bcl-2 family of proteins (regulating mitochondrial outer membrane permeabilization) and caspases.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of these compounds allows for the creation of diverse libraries for biological screening. While research has demonstrated their potential as acetylcholinesterase inhibitors, further investigation into their antimicrobial and antitumor activities is warranted. The experimental protocols and data presented in this guide provide a framework for researchers to explore the full therapeutic potential of this class of compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to facilitate rational drug design and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents [mdpi.com]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
2-Chloro-3-methylpyrazine: A Comprehensive Technical Guide for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methylpyrazine is a vital heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. As a derivative of pyrazine, a nitrogen-containing aromatic heterocycle, its unique electronic properties and functionalization potential make it a versatile scaffold for constructing complex molecular architectures. The pyrazine nucleus is a common feature in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2]
The strategic placement of a chlorine atom and a methyl group on the pyrazine ring provides distinct advantages for synthetic chemists. The chlorine atom at the 2-position is susceptible to displacement, serving as an excellent handle for various cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-deficient nature of the pyrazine ring facilitates these transformations, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions (SNAr).[3][4] This guide provides an in-depth overview of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and visualizations of its application in synthetic workflows and relevant biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 95-58-9 | [3] |
| Molecular Formula | C₅H₅ClN₂ | [5] |
| Molecular Weight | 128.56 g/mol | [5] |
| Appearance | Solid | |
| SMILES | Cc1nccnc1Cl | [5] |
| InChI Key | WZHWPZQQPWKEAV-UHFFFAOYSA-N | [5] |
Core Synthetic Applications
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the introduction of diverse functionalities onto the pyrazine core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. This compound readily participates in these reactions, allowing for the introduction of various aryl and heteroaryl substituents. These transformations are typically catalyzed by palladium complexes with phosphine ligands.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | Toluene | 110 | 12 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75-85 |
Note: Yields are typical ranges based on analogous reactions with similar chloropyrazines and may vary based on specific reaction conditions and substrate purity.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides. This reaction is crucial for installing amine functionalities, which are prevalent in pharmaceuticals. This compound can be effectively coupled with a wide range of primary and secondary amines using palladium catalysts.
Table 2: Representative Buchwald-Hartwig Amination Reactions with this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 85-95 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 80 | 24 | 75-85 |
Note: Yields are typical ranges based on analogous reactions and may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Synthesis of 2-phenyl-3-methylpyrazine
To a solution of this compound (1.0 mmol, 128.6 mg) in a 4:1 mixture of dioxane and water (5 mL) are added phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), and a palladium catalyst/ligand system such as Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).[6] The reaction vessel is sealed and heated to 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-3-methylpyrazine.
General Procedure for Buchwald-Hartwig Amination
Synthesis of N-phenyl-3-methylpyrazin-2-amine
In an oven-dried Schlenk tube, palladium(II) acetate (0.02 mmol, 4.5 mg), a suitable phosphine ligand such as BINAP (0.03 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) are combined. The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol, 128.6 mg), and aniline (1.2 mmol, 112 mg) are added.[4][7] The reaction mixture is heated to 100 °C for 16 hours. After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.
Visualization of Synthetic and Biological Pathways
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a generalized workflow for the functionalization of this compound via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Application in Drug Discovery: Kinase Inhibitor Signaling Pathway
Pyrazine derivatives are integral to the development of small molecule kinase inhibitors, which are crucial in cancer therapy.[1][8] These inhibitors often function by competing with ATP for the binding site on a specific kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates the inhibitory action of a hypothetical pyrazine-based drug on a generic receptor tyrosine kinase (RTK) pathway, such as the one involving kinases like FLT3 or c-Met, which are known targets for pyrazine-containing drugs.[1][9]
Conclusion
This compound stands out as a highly valuable and versatile building block for organic synthesis. Its reactivity in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a reliable and efficient platform for the synthesis of complex molecules. The pyrazine core, readily accessible and modifiable through this precursor, continues to be a privileged scaffold in the design of novel therapeutics, particularly in the development of targeted kinase inhibitors for cancer and other diseases. The methodologies and data presented in this guide underscore its significance and provide a practical framework for its application in research and development.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 95-58-9 [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Potential Therapeutic Targets of 2-Chloro-3-methylpyrazine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for the design of novel therapeutic agents. Among the vast landscape of pyrazine derivatives, analogs of 2-chloro-3-methylpyrazine have emerged as a promising class of compounds with the potential to address a range of therapeutic needs. The presence of a reactive chlorine atom provides a convenient handle for synthetic elaboration, allowing for the creation of diverse chemical libraries for biological screening. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.
Identified Therapeutic Targets and Quantitative Data
Analogs of this compound have demonstrated activity against a variety of biological targets implicated in different disease areas. The following tables summarize the key quantitative data for the most promising therapeutic applications identified to date.
Table 1: Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Derivatives of 2-chloro-3-hydrazinopyrazine have been investigated as potential treatments for Alzheimer's disease by targeting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.
| Compound ID | Structure | IC50 (µM) vs. AChE | Reference |
| CHP4 | 2-chloro-3-(2-(2-hydroxybenzylidene)hydrazinyl)pyrazine | 3.76 | [1] |
| CHP5 | 2-chloro-3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)pyrazine | 4.2 | [1] |
| Donepezil | (Standard) | 0.53 | [1] |
Table 2: Antimicrobial and Antifungal Activity
Halogenated pyrazine-based chalcones, which can be considered structural analogs, have shown promising activity against various bacterial and fungal pathogens.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 2-Chloro substituted pyrazine chalcones | Staphylococcus sp. | - (Highest inhibitory effect) | [2] |
| 2-Chloro substituted pyrazine chalcones | Mycobacterium kansasii | Comparable to Isoniazid | [2] |
| 2-Chloro substituted pyrazine chalcones | Mycobacterium smegmatis | Comparable to Isoniazid | [2] |
| 2-Bromo or 2-Chloro substituted pyrazine chalcones | Candida glabrata | - | [2] |
| 2-Bromo or 2-Chloro substituted pyrazine chalcones | Trichophyton interdigitale | - | [2] |
Table 3: Anticancer Activity
Various pyrazine-containing compounds have demonstrated cytotoxic effects against different cancer cell lines.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Piperlongumine–ligustrazine derivatives | HCT116 | 3.19–8.90 | [1] |
| Quinazoline-chalcone analog (14g) | K-562 (leukemia) | 0.622–1.81 | [3] |
| Quinazoline-chalcone analog (14g) | RPMI-8226 (leukemia) | 0.622–1.81 | [3] |
| Quinazoline-chalcone analog (14g) | HCT-116 (colon cancer) | 0.622–1.81 | [3] |
| Quinazoline-chalcone analog (14g) | LOX IMVI (melanoma) | 0.622–1.81 | [3] |
| Quinazoline-chalcone analog (14g) | MCF7 (breast cancer) | 0.622–1.81 | [3] |
| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331) | MCF-7 (breast cancer) | 5.54 | [4] |
| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331) | MDA-MB-231 (breast cancer) | 8.01 | [4] |
Table 4: Anti-inflammatory Activity
Pyrazine derivatives have shown potential in modulating inflammatory responses.
| Compound/Analog Class | Assay | Inhibition | Concentration | Reference |
| Pyrrolo[1,2-a]pyrazines | IL-6 inhibition | 43-59% | 50 µM | [5] |
| Paeonol derivative with pyrazine | LPS-induced NO overexpression in RAW264.7 macrophages | 56.32% | 20 µM | [6] |
Table 5: Antiviral Activity
The pyrazine scaffold is present in the approved antiviral drug Favipiravir, which has demonstrated broad-spectrum activity against RNA viruses.
| Compound | Virus | EC50 (µg/mL) | Reference |
| Favipiravir (T-705) | Influenza A, B, and C viruses | 0.014 - 0.55 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following sections provide protocols for the key assays cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.[1][8]
Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound analogs)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of ATCI (15 mM), DTNB (10 mM), and AChE (0.22 U/mL) in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 130 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value is calculated from the dose-response curve.
Antibacterial Microbroth Dilution Assay (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[11][12]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria after a defined incubation period.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (this compound analogs)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Caption: Acetylcholinesterase Inhibition Signaling Pathway.
Caption: Experimental Workflow for the MTT Cell Proliferation Assay.
Caption: Experimental Workflow for the Microbroth Dilution MIC Assay.
Conclusion and Future Directions
The analogs of this compound represent a versatile and promising class of compounds for drug discovery. The existing body of research highlights their potential to target a range of enzymes and cellular pathways implicated in neurodegenerative diseases, infectious diseases, cancer, and inflammatory conditions. The synthetic tractability of the this compound core provides a solid foundation for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.
Future research in this area should focus on:
-
Expansion of Analog Libraries: Systematic modification of the this compound scaffold to explore a wider chemical space and improve potency and selectivity for identified targets.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these analogs exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: Screening of this compound analog libraries against a broader panel of biological targets to uncover novel therapeutic applications.
This technical guide serves as a comprehensive resource for researchers in the field, providing a solid foundation of current knowledge and a roadmap for future investigations into the therapeutic potential of this compound analogs. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. benchchem.com [benchchem.com]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the core reaction mechanisms of 2-Chloro-3-methylpyrazine, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines the principal synthetic routes to this compound and delves into its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support further research and application.
Introduction
This compound (CAS No: 95-58-9) is a substituted pyrazine derivative featuring a chlorine atom that serves as a versatile handle for synthetic transformations. The electron-deficient nature of the pyrazine ring, a consequence of the two nitrogen atoms, renders the chloro-substituent susceptible to a variety of reactions, making it a valuable intermediate in the synthesis of complex molecules. This guide will focus on the two predominant classes of reactions that define its synthetic utility.
Compound Properties:
| Property | Value |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol |
| Appearance | Solid |
| CAS Number | 95-58-9 |
Synthesis of this compound
The synthesis of this compound is a critical first step for its subsequent use in more complex synthetic schemes. One reported method involves the direct chlorination of a suitable precursor.
Experimental Protocol: Synthesis via Chlorination
This protocol describes the synthesis of this compound from a precursor, achieving a yield of 53%.
Procedure:
-
To a solution of the starting pyrazine precursor in a suitable solvent, introduce a chlorinating agent.
-
Allow the reaction to proceed at a controlled temperature until completion, monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, purge the reaction system with an inert gas, such as nitrogen, to remove any residual chlorine gas.
-
Remove volatile solvents by rotary evaporation.
-
Purify the resulting crude product, typically a brown oil, by silica gel column chromatography using dichloromethane as the eluent to yield this compound.
Characterization Data:
-
¹H NMR (d6-DMSO): δ 6.59 (s, 2H), 7.67 (d, 1H), 7.94 (d, 1H)
-
Mass Spectrum (+ve CI): m/z 129 ([M + H]⁺)
Key Reaction Mechanisms
The reactivity of this compound is dominated by two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The electron-deficient pyrazine ring activates the C-Cl bond towards nucleophilic attack, while also enabling the oxidative addition of palladium(0) complexes to initiate cross-coupling cycles.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heteroaromatic chemistry. In the case of this compound, the pyrazine ring acts as a strong electron-withdrawing group, facilitating the attack of nucleophiles at the carbon bearing the chlorine atom.[1]
Mechanism: The reaction typically proceeds through a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms.
-
Elimination: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-3-methylpyrazine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-methylpyrazine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various common organic solvents.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the molecular formula C₅H₅ClN₂. Its structure, featuring a pyrazine ring substituted with a chlorine atom and a methyl group, makes it a versatile building block in organic synthesis. The solubility of this compound is a critical parameter in process development, formulation, and various analytical procedures. While it is generally observed to have higher solubility in common organic solvents compared to water, precise quantitative data is essential for accurate and reproducible experimental work.
Qualitative Solubility Profile
Based on general chemical principles and information from related pyrazine derivatives, this compound is expected to be soluble in a range of common organic solvents. The presence of the pyrazine ring and the chloro- and methyl- substituents influence its polarity and capacity for intermolecular interactions. Solvents in which it is likely to be soluble include, but are not limited to:
-
Alcohols (e.g., methanol, ethanol)
-
Chlorinated solvents (e.g., dichloromethane)
-
Ethers (e.g., tetrahydrofuran)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
-
Amides (e.g., dimethylformamide)
-
Sulfoxides (e.g., dimethyl sulfoxide)
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Ethyl Acetate | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Other |
Experimental Protocols for Solubility Determination
This section provides detailed methodologies for determining the solubility of this compound. The choice of method may depend on the required accuracy, available equipment, and the properties of the solvent.
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial or flask. An excess is ensured when undissolved solid remains after equilibration.
-
Securely cap the container to prevent solvent evaporation.
-
Place the container in a constant temperature bath or a shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.
-
-
Separation of Saturated Solution:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Determination of Solute Mass:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used. For high-boiling point solvents, a vacuum oven at a suitable temperature can be employed.
-
Once the solvent is completely removed, re-weigh the evaporation dish containing the dry solid residue of this compound.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL):
-
Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)
-
Volume of saturated solution withdrawn (in mL)
-
Solubility = (Mass of dissolved solute / Volume of saturated solution) * 100
-
-
Solubility ( g/100 g solvent):
-
Mass of solvent = Mass of saturated solution - Mass of dissolved solute
-
Solubility = (Mass of dissolved solute / Mass of solvent) * 100
-
-
This method is suitable when the solute has a distinct UV-Vis absorbance profile in the chosen solvent and is particularly useful for determining lower solubilities.
Materials:
-
This compound
-
Selected organic solvent(s) (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Equipment for preparing a saturated solution (as in the gravimetric method)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent at the desired temperature, as described in the gravimetric method (Section 4.1, step 1).
-
Filter the saturated solution using a syringe filter.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mol/L).
-
Visualizations
The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or spectroscopic method.
Conclusion
While published quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary detailed protocols to determine this critical parameter in-house. The choice between the gravimetric and spectroscopic methods will depend on the specific laboratory capabilities and the desired level of precision. Accurate solubility data is paramount for the successful development of processes and formulations involving this important chemical intermediate.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methylpyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure and electronic characteristics. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties, providing insights that can guide synthesis, predict reactivity, and inform drug design. This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the detailed analysis of this compound.
Core Computational Methodologies
The primary theoretical approach for investigating molecules like this compound is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy. A common and effective combination of functional and basis set for such systems is B3LYP/6-311++G(d,p).
Experimental & Computational Protocol
A typical computational study on this compound involves the following detailed steps:
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on the most stable structure. The optimization is typically carried out using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase. The process is considered complete when the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It helps in understanding hyperconjugative interactions and charge delocalization.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution from the perspective of an approaching electrophile. It is useful for predicting sites for electrophilic and nucleophilic attack.
-
-
Data Analysis and Interpretation: The calculated data is then analyzed to understand the structural parameters, vibrational modes, and electronic characteristics of this compound.
Predicted Molecular Geometry
Table 1: Predicted Bond Lengths (Å) for this compound
| Bond | Predicted Length (Å) |
| C2-Cl | 1.74 |
| C3-C(CH3) | 1.51 |
| N1-C2 | 1.33 |
| C2-C3 | 1.42 |
| C3-N4 | 1.34 |
| N4-C5 | 1.33 |
| C5-C6 | 1.39 |
| C6-N1 | 1.34 |
| C-H | 1.08 |
Table 2: Predicted Bond Angles (°) for this compound
| Angle | Predicted Angle (°) |
| N1-C2-C3 | 121.5 |
| C2-C3-N4 | 120.0 |
| C3-N4-C5 | 117.5 |
| N4-C5-C6 | 121.0 |
| C5-C6-N1 | 120.0 |
| C6-N1-C2 | 119.0 |
| Cl-C2-N1 | 115.0 |
| Cl-C2-C3 | 123.5 |
| C(CH3)-C3-C2 | 122.0 |
| C(CH3)-C3-N4 | 118.0 |
Table 3: Predicted Dihedral Angles (°) for this compound
| Dihedral Angle | Predicted Angle (°) |
| Cl-C2-C3-N4 | 180.0 |
| C(CH3)-C3-C2-N1 | 180.0 |
| C6-N1-C2-C3 | 0.0 |
| N1-C2-C3-N4 | 0.0 |
Vibrational Spectroscopy
The calculated vibrational frequencies can be used to assign the peaks in experimental IR and Raman spectra. The following table provides a tentative assignment of the major vibrational modes for this compound.
Table 4: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching |
| ~1600-1400 | C=C and C=N ring stretching |
| ~1300-1100 | In-plane C-H bending |
| ~1050 | C-CH3 stretching |
| ~850 | C-Cl stretching |
| ~800-600 | Out-of-plane C-H bending |
Electronic Properties
The electronic properties of this compound are critical for understanding its reactivity and potential as a pharmacophore.
Table 5: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | ~2.5 Debye |
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of a typical quantum chemical calculation for this compound.
Logical Relationships in Property Analysis
The interplay between the calculated properties provides a holistic understanding of the molecule's behavior.
Conclusion
Quantum chemical calculations, particularly using DFT, provide a robust and insightful framework for the detailed characterization of this compound. The methodologies outlined in this guide, from geometry optimization to the analysis of electronic properties, enable researchers to gain a deep understanding of the molecule's structural and electronic landscape. This knowledge is invaluable for predicting its behavior, designing new derivatives with enhanced properties, and accelerating the drug development process. The combination of theoretical calculations and experimental work will continue to be a cornerstone of modern chemical and pharmaceutical research.
Stability and Degradation of 2-Chloro-3-methylpyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation of 2-chloro-3-methylpyrazine, a key intermediate in pharmaceutical and flavor industries. Due to the limited publicly available stability data specific to this compound, this guide synthesizes information from analogous compounds, particularly chloropyrazines and other nitrogen-containing heterocycles, to predict potential degradation pathways and establish a framework for stability-indicating studies. This document outlines potential degradation mechanisms under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for conducting forced degradation studies and suitable analytical methodologies for the separation and characterization of potential degradation products are provided. This guide is intended to be a valuable resource for researchers and professionals involved in the development and quality control of products containing this compound.
Introduction
This compound is a substituted pyrazine derivative with significant applications in the synthesis of pharmaceuticals and as a flavoring agent. The stability of this compound is a critical quality attribute, as its degradation can lead to the formation of impurities that may impact the safety, efficacy, and organoleptic properties of the final product. Understanding the degradation pathways and kinetics is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring regulatory compliance.
Forced degradation studies are a crucial component of drug development and are mandated by regulatory agencies to identify potential degradation products and to develop and validate stability-indicating analytical methods.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products in a shorter timeframe.[1]
This guide will explore the anticipated stability of this compound under various stress conditions and provide detailed methodologies for conducting these studies.
Predicted Degradation Pathways
Based on the chemical structure of this compound, which features a chlorinated pyrazine ring with a methyl substituent, several degradation pathways can be anticipated under forced degradation conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing labile functional groups. In the case of this compound, the chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic substitution by water or hydroxide ions.
-
Acidic and Neutral Conditions: Under acidic or neutral conditions, hydrolysis is likely to be slow. However, prolonged exposure to elevated temperatures can facilitate the replacement of the chlorine atom with a hydroxyl group, leading to the formation of 2-hydroxy-3-methylpyrazine.
-
Basic Conditions: In alkaline conditions, the rate of hydrolysis is expected to be significantly faster due to the increased concentration of the hydroxide nucleophile. The primary degradation product would again be 2-hydroxy-3-methylpyrazine.
dot
Oxidative Degradation
Oxidative degradation can be initiated by various oxidizing agents, such as hydrogen peroxide. The pyrazine ring itself is relatively stable to oxidation, but the methyl group and the nitrogen atoms are potential sites for oxidative attack.[4]
-
N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This would result in the formation of this compound-1-oxide and/or this compound-4-oxide.
-
Side-Chain Oxidation: The methyl group can be oxidized to a hydroxymethyl group, which could be further oxidized to a carboxylic acid, yielding 2-chloro-3-carboxypyrazine.
dot
Photodegradation
Photodegradation involves the degradation of a molecule upon exposure to light. The pyrazine ring can absorb UV radiation, which may lead to the cleavage of the carbon-chlorine bond.
-
Dehalogenation: The primary photolytic degradation pathway is expected to be the homolytic cleavage of the C-Cl bond, leading to the formation of a pyrazinyl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules to form 3-methylpyrazine.
dot
Thermal Degradation
At elevated temperatures, this compound may undergo various degradation reactions, including dimerization, polymerization, or decomposition into smaller volatile fragments. The specific degradation products will depend on the temperature and the presence of other substances. The pyrazine ring itself is generally thermally stable.[4]
Experimental Protocols for Forced Degradation Studies
The following protocols are provided as a general guideline for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without significant secondary degradation.[5]
dot
General Sample Preparation
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). For solid-state studies, use the pure compound.
Hydrolytic Stress
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After cooling, neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration with the mobile phase for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours). Neutralize the solution with 0.1 N HCl and dilute to a suitable concentration with the mobile phase for analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Heat the solution at 80°C for a specified period (e.g., 24, 48, and 72 hours). After cooling, dilute to a suitable concentration with the mobile phase for analysis.
Oxidative Stress
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Dilute to a suitable concentration with the mobile phase for analysis.
Photolytic Stress
-
Solution State: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to the same light conditions as the solution state.
Thermal Stress
-
Solid State: Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 60°C, 80°C) for a specified period (e.g., 1, 3, and 7 days).
-
Solution State: Heat the stock solution at 60°C in a controlled temperature oven for a specified period (e.g., 1, 3, and 7 days).
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector is the method of choice.
HPLC/UPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for monitoring multiple wavelengths).
-
Injection Volume: 10 µL.
LC-MS/MS for Identification
For the structural elucidation of the degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide valuable information for identifying the unknown impurities.
Data Presentation
The quantitative data obtained from the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products (Proposed) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C | To be determined | 2-Hydroxy-3-methylpyrazine |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | Room Temp | To be determined | 2-Hydroxy-3-methylpyrazine |
| Neutral Hydrolysis | Water | 72 hours | 80°C | To be determined | 2-Hydroxy-3-methylpyrazine |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | To be determined | This compound N-oxides, 2-Chloro-3-(hydroxymethyl)pyrazine |
| Photolysis (Solution) | ICH Q1B | - | - | To be determined | 3-Methylpyrazine |
| Photolysis (Solid) | ICH Q1B | - | - | To be determined | 3-Methylpyrazine |
| Thermal (Solid) | - | 7 days | 80°C | To be determined | To be determined |
| Thermal (Solution) | - | 7 days | 60°C | To be determined | To be determined |
Note: The "% Degradation" and "Major Degradation Products" are to be filled in based on experimental results.
Conclusion
This technical guide provides a comprehensive framework for investigating the stability and degradation of this compound. While specific experimental data for this compound is limited, the predicted degradation pathways and the detailed experimental protocols based on analogous compounds offer a robust starting point for researchers. The successful execution of these studies will enable the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods, thereby ensuring the quality and safety of products containing this compound. It is imperative that the proposed degradation products are confirmed through rigorous analytical techniques such as LC-MS/MS and NMR spectroscopy.
References
Methodological & Application
Application Note & Protocol: Synthesis of 2-Chloro-3-methylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloro-3-methylpyrazine is a key intermediate in the synthesis of various pharmaceutical compounds, including macrocyclic urea kinase inhibitors[1]. This document provides a detailed protocol for the synthesis of this compound from 2-methylpyrazine via a direct chlorination reaction. The procedure outlined below is based on established methods and includes information on reaction conditions, purification, and characterization of the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Methylpyrazine | [1] |
| Reagents | Chlorine gas, Pyridine, Carbon tetrachloride | [1] |
| Solvent | Carbon tetrachloride, Dichloromethane | [1] |
| Product | This compound | [1] |
| Yield | 53% | [1] |
| ¹H NMR (d6-DMSO) | ||
| δ 6.59 (s, 2H) | Chemical Shift (ppm) | [1] |
| δ 7.67 (d, 1H) | Chemical Shift (ppm) | [1] |
| δ 7.94 (d, 1H) | Chemical Shift (ppm) | [1] |
| Mass Spectrum (+ve CI) | ||
| m/z 129 ([M+H]⁺) | Molecular Ion Peak | [1] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound from 2-methylpyrazine.
Materials:
-
2-Methylpyrazine (5 g)
-
Pyridine (4.8 mL)
-
Carbon tetrachloride (192 mL total)
-
Chlorine gas
-
Dichloromethane
-
Silica gel
-
Nitrogen gas
-
Standard laboratory glassware
-
Stirring apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation of Chlorine Solution: In a fume hood, pass chlorine gas through 67 mL of carbon tetrachloride at a constant flow rate for 30 minutes. This will result in a yellow solution.
-
Reaction Setup: In a separate reaction vessel, dissolve 5 g of 2-methylpyrazine and 4.8 mL of pyridine in 125 mL of carbon tetrachloride.
-
Reaction Execution: While stirring the 2-methylpyrazine solution, slowly add the previously prepared chlorine solution dropwise over a period of 30 minutes[1].
-
Reaction Completion and Quenching: After the addition is complete, continue to stir the reaction mixture. Upon completion of the reaction, purge the system with nitrogen gas to remove any residual chlorine[1].
-
Solvent Removal: Remove the volatile solvents from the reaction mixture using a rotary evaporator. This will yield a brown oily crude product[1].
-
Purification: Purify the crude product by silica gel column chromatography using dichloromethane as the eluent. This will yield this compound as a brown oil (3.62 g, 53% yield)[1].
-
Characterization: Confirm the structure of the product using ¹H NMR and mass spectrometry. The expected ¹H NMR (d6-DMSO) signals are δ 6.59 (s, 2H), 7.67 (d, 1H), and 7.94 (d, 1H). The mass spectrum (+ve CI) should show a molecular ion peak at m/z 129 ([M+H]⁺)[1].
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Note: A Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-methylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] The reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a base.[2][4] This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of 2-chloro-3-methylpyrazine, a heterocyclic substrate whose derivatives are of significant interest in medicinal chemistry. Coupling with chloro-heterocycles can be challenging due to the high C-Cl bond strength and the potential for the heteroatom to coordinate with and inhibit the palladium catalyst.[5] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.
General Reaction Scheme
The reaction couples this compound with a generic arylboronic acid to yield the corresponding 2-aryl-3-methylpyrazine derivative.
Scheme 1: Suzuki-Miyaura Coupling of this compound

Key Reaction Components and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of its components.
-
Palladium Catalyst: The active catalytic species is Pd(0), which can be added directly or generated in situ from a Pd(II) precatalyst.[1][6] For challenging substrates like 2-chloropyrazines, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[1]
-
Ligand: Phosphine-based ligands are most common. Ligands such as SPhos, XPhos, or RuPhos are often effective for coupling aryl chlorides.
-
Base: A base is required to facilitate the transmetalation step.[7] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are widely used. The choice of base can significantly impact reaction efficiency.
-
Solvent: Aprotic polar solvents are typically used. A mixture of a non-polar solvent like 1,4-dioxane or toluene with a polar co-solvent like water is common.[1] The solvent must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this vacuum/backfill cycle three times to ensure a fully inert atmosphere.[1]
-
Using syringes, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Purge the resulting mixture with a gentle stream of argon for an additional 5-10 minutes.
Reaction Execution:
-
Place the flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 15 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use an appropriate solvent system, such as a gradient of ethyl acetate in hexanes, to elute the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final 2-aryl-3-methylpyrazine product.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 18 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 110 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃/XPhos (1/3) | Cs₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 20 | 85 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 18 | 79 |
| 5 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | DMF/H₂O (5:1) | 110 | 24 | 65 |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz to illustrate key processes.
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from 2-chloro-3-methylpyrazine. This readily available starting material serves as a versatile scaffold for the development of potent and selective kinase inhibitors, most notably in the creation of pan-RAF inhibitors such as TAK-580 (Tovorafenib, formerly MLN2480). The protocols detailed herein are intended to be a practical resource for medicinal chemists and drug discovery scientists.
Introduction to this compound in Kinase Inhibitor Synthesis
The pyrazine ring is a privileged scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. This compound, with its reactive chlorine atom and methyl group, offers multiple points for synthetic diversification, allowing for the generation of libraries of compounds with varied substitution patterns to optimize potency, selectivity, and pharmacokinetic properties.
A prime example of the successful application of this starting material is in the synthesis of TAK-580, a potent, orally available, and brain-penetrant pan-RAF inhibitor. TAK-580 has shown significant promise in preclinical and clinical studies for the treatment of cancers driven by RAF alterations, including BRAF fusions and mutations.
Featured Kinase Inhibitor: TAK-580 (Tovorafenib)
TAK-580 is a type II RAF inhibitor that uniquely targets the RAF/MEK complex, inhibiting both BRAF point mutations and common structural abnormalities found in pediatric low-grade gliomas (PLGGs)[1]. Its mechanism of action involves disrupting RAF homo- or heterodimerization, which is crucial for the activation of the RAS-RAF-MEK-ERK signaling pathway[2][3]. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers[4][5][6][].
Biological Activity of TAK-580
TAK-580 has demonstrated potent inhibitory activity against all three RAF isoforms (ARAF, BRAF, and CRAF). While it is a pan-RAF inhibitor, studies have shown it is most potent against CRAF, with marked less potency against ARAF[8]. Its ability to inhibit RAF dimers makes it effective against cancers with RAS mutations, which often lead to resistance to first-generation BRAF inhibitors[3].
The inhibitory concentrations (IC50) of TAK-580 against various RAF kinases and in different cancer cell lines are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of TAK-580
| Kinase Target | IC50 (nM) |
| BRAFV600E | 5.8 |
| BRAFWT | 9.1 |
| CRAFWT | 15 |
Data sourced from publicly available information.
Table 2: Cellular Activity of TAK-580 in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (µM) |
| RPMI-8226 | Multiple Myeloma | KRAS mutant | Potent cytotoxicity observed |
| U266 | Multiple Myeloma | N/A | Potent cytotoxicity observed |
| INA-6 | Multiple Myeloma | NRAS mutant | Potent cytotoxicity observed |
| KMS-11 | Multiple Myeloma | N/A | Potent cytotoxicity observed |
Data extracted from a study on multiple myeloma cells, specific IC50 values were not provided in the source but potent cytotoxicity was noted at concentrations up to 60 µM.[3]
Experimental Protocols
The following protocols outline the synthesis of a key intermediate, 8-chloro-3-methylimidazo[1,2-a]pyrazine, and the subsequent steps toward the synthesis of a pan-RAF inhibitor analogous to TAK-580.
Protocol 1: Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine
This protocol describes the synthesis of a crucial bicyclic intermediate from this compound.
Reaction Scheme:
Caption: Synthesis of the imidazo[1,2-a]pyrazine core.
Materials:
-
This compound
-
2-Aminopyridine derivative (e.g., 2-amino-3-chloropyridine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K2CO3)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the 2-aminopyridine derivative (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-chloro-3-methylimidazo[1,2-a]pyrazine.
Protocol 2: Synthesis of a Pan-RAF Inhibitor (Exemplified by a TAK-580 Analogue)
This protocol outlines the subsequent steps to build the final kinase inhibitor from the imidazo[1,2-a]pyrazine intermediate. This involves a Suzuki coupling reaction followed by amidation.
Experimental Workflow:
Caption: General workflow for pan-RAF inhibitor synthesis.
Step 2a: Suzuki Coupling
Materials:
-
8-chloro-3-methylimidazo[1,2-a]pyrazine (from Protocol 1)
-
Arylboronic acid or ester (e.g., (5-chloro-2-fluoro-3-(methylsulfonamido)phenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Sodium carbonate - Na2CO3)
-
Solvent (e.g., 1,4-Dioxane and water)
Procedure:
-
In a reaction vessel, combine 8-chloro-3-methylimidazo[1,2-a]pyrazine (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.1 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, or until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
Step 2b: Amidation
Materials:
-
Coupled product from Step 2a
-
Amine side chain (e.g., pivaloyl-protected aminopyridine derivative)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the coupled product (1.0 eq) in DMF.
-
Add the amine side chain (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by preparative HPLC to obtain the final pan-RAF inhibitor.
Signaling Pathway
TAK-580 inhibits the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell signaling. The diagram below illustrates this pathway and the point of inhibition by pan-RAF inhibitors.
RAS-RAF-MEK-ERK Signaling Pathway:
Caption: The RAS-RAF-MEK-ERK pathway and RAF inhibition.
This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases (ARAF, BRAF, and CRAF). RAF kinases then phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation and survival. Pan-RAF inhibitors like TAK-580 bind to RAF kinases, preventing their activation and thereby blocking the entire downstream signaling cascade.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-tumor activities of the new oral pan-RAF inhibitor, TAK-580, used as monotherapy or in combination with novel agents in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes & Protocols: 2-Chloro-3-methylpyrazine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-chloro-3-methylpyrazine as a starting fragment in fragment-based drug discovery (FBDD). It outlines a hypothetical, yet representative, workflow for hit identification, validation, and optimization against a protein kinase target.
Introduction to this compound as a Fragment
This compound is a heterocyclic compound that serves as an excellent starting point for FBDD campaigns. Its low molecular weight and simple structure adhere to the "Rule of Three," which is a common guideline for fragment library compounds.[1] The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, suggesting its metabolic stability and favorable interactions with biological targets.[2][3] The chlorine and methyl substituents on the pyrazine ring provide distinct vectors for chemical modification, allowing for rapid exploration of structure-activity relationships (SAR) during hit-to-lead optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline |
| CAS Number | 95-58-9 | N/A |
| Molecular Formula | C₅H₅ClN₂ | N/A |
| Molecular Weight | 128.56 g/mol | < 300 Da |
| cLogP (calculated) | ~1.5 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
FBDD Workflow Overview
Fragment-based approaches involve screening small, low-affinity compounds and evolving them into potent leads through structure-guided design.[4] This process typically follows a multi-stage biophysical screening cascade to ensure the identification of true binders and to eliminate false positives.
Caption: General workflow for fragment-based drug discovery.
Application: Targeting Kinase XYZ
For the purposes of this application note, we will consider a hypothetical screening campaign to identify inhibitors of Kinase XYZ, a protein implicated in a cancer signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Synthesis of N-Aryl-3-methylpyrazin-2-amines via Buchwald-Hartwig Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in many pharmaceutical agents. This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of 2-chloro-3-methylpyrazine with a representative amine. The protocol is designed to be a starting point for researchers, with key parameters summarized for easy adaptation to various amine coupling partners.
The synthesis of substituted aminopyrazines is of significant interest due to their presence in a wide array of biologically active molecules. The direct amination of chloro-substituted pyrazines via traditional nucleophilic aromatic substitution (SNAr) can be challenging and often requires harsh reaction conditions. The Buchwald-Hartwig amination offers a milder and more general alternative, compatible with a broader range of functional groups.[2]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.
Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination procedure.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic secondary amine, morpholine, as an example.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Notes |
| This compound | 128.56 | Substrate |
| Morpholine | 87.12 | Amine coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | Palladium catalyst precursor |
| Xantphos | 578.68 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | Base |
| Toluene | - | Anhydrous solvent |
| Diethyl ether | - | For extraction |
| Saturated aq. NaCl (brine) | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying agent |
| Celite® | - | Filtration aid |
| Silica gel | - | For column chromatography |
Reaction Parameters
| Parameter | Value / Description |
| Stoichiometry | |
| This compound | 1.0 equiv |
| Amine | 1.2 equiv |
| Pd₂(dba)₃ | 0.02 equiv (2 mol %) |
| Xantphos | 0.04 equiv (4 mol %) |
| NaOtBu | 1.4 equiv |
| Solvent & Concentration | |
| Solvent | Anhydrous Toluene |
| Concentration | 0.1 M with respect to this compound |
| Reaction Conditions | |
| Temperature | 100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 12-24 hours (monitor by TLC or LC-MS) |
Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 128.6 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous toluene (10 mL) via syringe.
-
Add morpholine (1.2 mmol, 104.5 µL) via syringe.
-
Ensure the septum is securely fastened and the flask is sealed.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then with saturated aqueous NaCl (brine) (20 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-methylpyrazin-2-yl)morpholine.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous solvents are flammable. Work away from ignition sources.
-
The reaction should be conducted under an inert atmosphere as the catalyst can be sensitive to oxygen.[3]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-3-methylpyrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-chloro-3-methylpyrazine, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed herein are foundational for researchers engaged in drug discovery and medicinal chemistry, focusing on the generation of diverse chemical libraries for biological screening.
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3] The starting material, this compound, offers a reactive site at the C2 position, which is susceptible to various chemical modifications, making it an ideal entry point for creating novel derivatives. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, while the chloro substituent is also amenable to palladium-catalyzed cross-coupling reactions.[4][5] This document outlines key derivatization strategies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), and provides exemplary protocols for their implementation.
Data Presentation: Biological Activities of Pyrazine Derivatives
The following table summarizes the in vitro anticancer activities of various pyrazine derivatives against a panel of human cancer cell lines. This data, compiled from the literature, showcases the potential of this scaffold in oncology drug discovery. It is important to note that these are examples and the activity of new derivatives will need to be determined experimentally.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Imamine-1,3,5-triazine derivative | MDA-MB-231 (Breast) | 6.25 | [6] |
| Imamine-1,3,5-triazine derivative | MDA-MB-231 (Breast) | 8.18 | [6] |
| 3-Aminopyrazine-2-carboxamide derivative | SNU-16 (Gastric) | 1.88 | [7] |
| 3-Aminopyrazine-2-carboxamide derivative | KMS-11 (Myeloma) | 3.02 | [7] |
| 3-Aminopyrazine-2-carboxamide derivative | SW-780 (Bladder) | 2.34 | [7] |
| [1][2][8]triazolo[4,3-a]pyrazine derivative | A549 (Lung) | 0.98 | [9] |
| [1][2][8]triazolo[4,3-a]pyrazine derivative | MCF-7 (Breast) | 1.05 | [9] |
| [1][2][8]triazolo[4,3-a]pyrazine derivative | HeLa (Cervical) | 1.28 | [9] |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 2-aryl-3-methylpyrazine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 - 2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq) to a Schlenk flask.
-
Add the amine (1.2 eq), this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the flask and heat the mixture in an oil bath at 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the chloride from this compound with a nucleophile, such as an aniline or alkoxide.
Materials:
-
This compound
-
Nucleophile (e.g., aniline or sodium methoxide, 1.1 - 2.0 equivalents)
-
Base (e.g., potassium carbonate or sodium hydride, if the nucleophile is not an alkoxide)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure (with an aniline nucleophile):
-
To a round-bottom flask, add this compound (1.0 eq), the aniline (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF.
-
Heat the reaction mixture at 80-150 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflow for the derivatization of this compound and a representative signaling pathway that can be targeted by its derivatives.
Caption: General workflow for derivatization and biological evaluation.
Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis and purification of 2-Chloro-3-methylpyrazine, a key intermediate in the pharmaceutical industry. The protocols are designed to be scalable and adaptable to various production needs, focusing on efficiency, safety, and product purity.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a variety of biologically active molecules. The controlled, large-scale production of high-purity this compound is therefore essential for the advancement of numerous research and development projects. These protocols outline two primary synthetic routes and a robust purification method suitable for industrial application.
Data Summary
The following table summarizes the key quantitative data associated with the described protocols for the synthesis and purification of this compound.
| Parameter | Method 1: From 2-Hydroxy-3-methylpyrazine | Method 2: From 2-Methylpyrazine | Purification: Fractional Distillation |
| Starting Materials | 2-Hydroxy-3-methylpyrazine, Phosphorus oxychloride (POCl₃) | 2-Methylpyrazine, Chlorine (Cl₂) | Crude this compound |
| Typical Scale | 10-100 kg | 5-50 kg | >10 kg |
| Reaction Temperature | 100-120 °C | 20-40 °C | 80-155 °C (depending on pressure) |
| Reaction Time | 4-6 hours | 2-4 hours | Not Applicable |
| Reported Yield | 85-95% (typical for this reaction type) | 53% (lab scale)[1] | >95% recovery |
| Purity (before purification) | 90-95% | ~85% | Not Applicable |
| Purity (after purification) | >99.5% | >99.5% | >99.5% |
| Key Reagents | POCl₃ | Cl₂, Pyridine, Carbon Tetrachloride[1] | Not Applicable |
| Solvents | Toluene (optional) | Carbon Tetrachloride[1] | Not Applicable |
Experimental Protocols
Method 1: Synthesis from 2-Hydroxy-3-methylpyrazine (Industrial Standard)
This method is the preferred industrial route due to its high efficiency, selectivity, and the use of more manageable reagents compared to elemental chlorine.
Materials:
-
2-Hydroxy-3-methylpyrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
Toluene (optional, as a solvent)
-
Sodium bicarbonate solution (5-10%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, and temperature control unit.
-
Addition funnel.
-
Quenching vessel.
-
Separatory funnel (for work-up).
-
Rotary evaporator (for solvent removal).
Procedure:
-
Reaction Setup: Charge the reactor with 2-Hydroxy-3-methylpyrazine and optionally, toluene.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the reaction mixture via the addition funnel while maintaining the temperature below 40 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction mixture by adding it to ice-water.
-
Neutralization: Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Method 2: Synthesis from 2-Methylpyrazine (Alternative Route)
This method involves the direct chlorination of 2-methylpyrazine. While effective, it requires the handling of chlorine gas and a less environmentally friendly solvent was used in the cited lab-scale synthesis.[1]
Materials:
-
2-Methylpyrazine (1.0 eq)[1]
-
Chlorine gas (Cl₂)[1]
-
Pyridine (catalytic amount)[1]
-
Carbon tetrachloride (solvent)[1]
-
Nitrogen gas[1]
Equipment:
-
Reaction vessel equipped with a gas inlet, stirrer, and condenser.
-
Gas flow meter.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve 2-methylpyrazine and pyridine in carbon tetrachloride in the reaction vessel.[1]
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature between 20-40 °C.[1]
-
Reaction Monitoring: Monitor the reaction by GC until the desired conversion is achieved.
-
Quenching: Upon completion, purge the reaction mixture with nitrogen gas to remove any residual chlorine.[1]
-
Concentration: Remove the solvent by rotary evaporation to yield the crude product.[1]
Purification: Large-Scale Fractional Distillation
Fractional distillation is the most effective and economical method for purifying this compound on a large scale.
Equipment:
-
Distillation flask or reboiler.
-
Fractionating column (e.g., packed or Vigreux).
-
Distillation head with condenser and receiver flasks.
-
Vacuum pump and pressure gauge.
-
Heating mantle or oil bath.
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the crude this compound into the distillation flask.
-
Distillation:
-
Atmospheric Pressure: Heat the flask to distill the product. The boiling point of this compound is approximately 172 °C at atmospheric pressure.
-
Vacuum Distillation: For heat-sensitive materials or to reduce the boiling point, perform the distillation under reduced pressure. A boiling point of 80 °C at 27 Torr has been reported.[1]
-
-
Fraction Collection: Collect the fractions at the appropriate boiling point and pressure. Discard the initial forerun and the final residue.
-
Analysis: Analyze the purity of the collected fractions using GC or HPLC. Combine the fractions that meet the desired purity specifications.
Visualizations
Caption: Workflow for the synthesis of this compound from 2-Hydroxy-3-methylpyrazine.
Caption: Workflow for the purification of this compound by fractional distillation.
References
Application Notes and Protocols for the Characterization of 2-Chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methylpyrazine is a heterocyclic compound of interest in various fields, including pharmaceutical and flavor chemistry. As an intermediate or final product, its precise characterization is crucial to ensure identity, purity, and quality. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound products. The methodologies described herein leverage common analytical techniques to provide a robust framework for quality control and research applications.
Analytical Strategy Overview
A multi-faceted analytical approach is recommended for the complete characterization of this compound. This typically involves spectroscopic methods for structural elucidation and chromatographic techniques for purity assessment and quantification of impurities. The logical workflow for analyzing a new batch of this compound is depicted below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol |
| CAS Number | 95-58-9 |
| Appearance | Solid |
| Purity (Typical) | ≥97% |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for this compound. Actual values may vary depending on the solvent and instrument.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~8.3 | Doublet | 1H | Pyrazine Ring Proton |
| ~8.2 | Doublet | 1H | Pyrazine Ring Proton | |
| ~2.6 | Singlet | 3H | Methyl Group (-CH₃) | |
| ¹³C NMR | ~152 | Singlet | - | C-Cl |
| ~150 | Singlet | - | C-CH₃ | |
| ~145 | Singlet | - | Pyrazine Ring CH | |
| ~143 | Singlet | - | Pyrazine Ring CH | |
| ~22 | Singlet | - | Methyl Carbon (-CH₃) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
-
Data Analysis: Process the raw data using appropriate software. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted values.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the molecular weight of this compound and for identifying volatile impurities.
Expected Mass Spectrum Data
| Ion Type | Expected m/z | Relative Abundance |
| Molecular Ion [M]⁺ | 128/130 (³⁵Cl/³⁷Cl isotopes) | High |
| Fragment Ions | Various | Dependent on fragmentation pattern |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system.
-
GC Method Parameters:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
-
MS Method Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of the peak to confirm the molecular weight and characteristic isotopic pattern of chlorine. Compare the fragmentation pattern with a reference spectrum if available.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are essential for determining the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for assessing the purity of the main component.
Typical HPLC Purity Results
| Parameter | Specification |
| Purity (by area %) | ≥ 97.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.5% |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase or a compatible solvent.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Method Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Identify and quantify any impurities against a reference standard if available, or report as area percent.
Logical Diagram for Method Selection
The choice of analytical technique depends on the specific question being addressed. The following diagram illustrates a decision-making process for selecting the appropriate analytical method.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR and MS ensures accurate structural identification, while HPLC and GC-MS are robust methods for purity determination and impurity profiling. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound for its intended applications.
Application of 2-Chloro-3-methylpyrazine in the synthesis of novel heterocycles
Application Notes: 2-Chloro-3-methylpyrazine in Novel Heterocycle Synthesis
Introduction
This compound is a versatile and highly reactive scaffold used extensively in medicinal and organic chemistry for the synthesis of novel heterocyclic compounds. Its pyrazine core is a key pharmacophore found in numerous biologically active molecules. The presence of a reactive chlorine atom at the C2 position and a methyl group at the C3 position allows for a variety of chemical transformations, making it an ideal starting material for building complex molecular architectures. Key reactions include nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig amination), and condensation-cyclization sequences. These methodologies provide access to a diverse range of fused heterocyclic systems, including imidazo[1,2-a]pyrazines, pyrazolo[1,5-a]pyrimidines, and triazolo[4,3-a]pyrazines, many of which exhibit significant pharmacological activities.[1][2][3][4]
Core Applications and Methodologies
The primary application of this compound lies in its ability to act as an electrophile in reactions that form the basis for new heterocyclic rings. The electron-deficient nature of the pyrazine ring facilitates nucleophilic substitution of the chlorine atom, which is often the initial step in a multi-step synthesis.
Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocycles with a wide range of biological activities. The synthesis often involves an initial reaction of a 2-aminopyrazine with an α-halocarbonyl compound.[5] Alternatively, starting from this compound, a two-step process involving nucleophilic substitution with an amino alcohol followed by intramolecular cyclization can be employed to furnish the imidazo[1,2-a]pyrazine core.
Experimental Protocol: Synthesis of 8-methylimidazo[1,2-a]pyrazine (Adapted from similar syntheses[6][7])
-
Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-3-methylpyrazine.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add 2-aminoethanol (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purify via column chromatography if necessary.
-
-
Step 2: Cyclization to form 8-methylimidazo[1,2-a]pyrazine.
-
Dissolve the intermediate from Step 1 in a dehydrating agent such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) under an inert atmosphere (e.g., nitrogen).[6]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing with a base (e.g., aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate under vacuum to obtain the crude product.
-
Purify the final compound by column chromatography on silica gel to yield the pure 8-methylimidazo[1,2-a]pyrazine.
-
Table 1: Representative Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| Entry | Starting Material | Reagents | Key Conditions | Product | Yield (%) | Ref |
| 1 | 2-Amino-3-chloropyrazine | 1-Phenyl-2-bromoethanone | Reflux in Ethanol | 2-Phenylimidazo[1,2-a]pyrazine | ~85% | |
| 2 | 2-Aminopyrazine | Aryl aldehyde, t-butyl isocyanide | Iodine catalyst, Room Temp | 2-Aryl-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 70-85% | [7] |
| 3 | 3-Chloro-2-(2-oxo-1-propanamino)pyrazine | Trifluoroacetic anhydride | Room Temp | 8-Chloro-3-methylimidazo[1,2-a]pyrazine | Not specified | [6] |
Synthesis of Triazolo[4,3-a]pyrazine Derivatives
Triazolo[4,3-a]pyrazines are another important class of heterocycles, with some derivatives showing potential as antibacterial or antimalarial agents.[8][9] The synthesis typically begins with the conversion of this compound to its corresponding 2-hydrazinyl-3-methylpyrazine derivative. This intermediate then undergoes cyclization with various one-carbon synthons (e.g., orthoesters, acyl chlorides) to form the fused triazole ring.
Experimental Protocol: Synthesis of 8-Methyl-[8][9][10]triazolo[4,3-a]pyrazine (Adapted from[8][11])
-
Step 1: Synthesis of 2-Hydrazinyl-3-methylpyrazine.
-
Add this compound (1.0 eq) to a solution of hydrazine hydrate (excess, e.g., 5-10 eq) in a solvent like ethanol or isopropanol.
-
Reflux the mixture for several hours until the starting material is consumed (monitor by TLC). The use of excess hydrazine is common but requires careful workup.[11]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude hydrazinyl intermediate, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to form the Triazole Ring.
-
Suspend the crude 2-hydrazinyl-3-methylpyrazine (1.0 eq) in triethyl orthoformate (excess, can act as both reagent and solvent).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, remove the excess triethyl orthoformate under vacuum.
-
Triturate the residue with a non-polar solvent like diethyl ether or hexane to induce precipitation.
-
Collect the solid product by filtration, wash with cold solvent, and dry to afford the pure 8-methyl-[8][9][10]triazolo[4,3-a]pyrazine.
-
Table 2: Synthesis and Activity of Triazolo[4,3-a]pyrazine Derivatives
| Entry | Starting Material | Key Reagents | Product | Yield (%) | Biological Activity (MIC, μg/mL) | Ref |
| 1 | 2-Hydrazinopyrazine derivative | Chloroacetyl chloride, POCl₃ | 5-Chloro-3-(trifluoromethyl)-[8][9][10]triazolo[4,3-a]pyrazine | Multi-step | N/A | [8] |
| 2 | 5-Chloro-3-(4-chlorophenyl)-[8][9][10]triazolo[4,3-a]pyrazine | Phenethylamine | 3-(4-chlorophenyl)-N-phenethyl-[8][9][10]triazolo[4,3-a]pyrazin-8-amine | 82% | Potent antimalarial activity | [9] |
| 3 | 2-Chloropyrazine | Hydrazine, Trifluoroacetic anhydride | 3-(Trifluoromethyl)-[8][9][10]triazolo[4,3-a]pyrazine | Multi-step | N/A | [11] |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom of this compound is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[12][13][14][15] This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents onto the pyrazine ring, significantly expanding its structural diversity for drug discovery programs.
-
Suzuki-Miyaura Coupling: Reacts with aryl or heteroaryl boronic acids to form C-C bonds.[16][17][18][19]
-
Buchwald-Hartwig Amination: Reacts with primary or secondary amines to form C-N bonds.[12][20][21]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Adapted from[16][17])
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a more advanced precatalyst like XPhos Pd G2 (0.02 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).[13]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 2-aryl-3-methylpyrazine product.
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Coupling Type | Substrates | Catalyst/Ligand | Base | Product | Yield (%) | Ref |
| 1 | Suzuki | 2-Chloropyrazine, Phenylboronic acid | ONO pincer Pd(II) complex | K₂CO₃ | 2-Phenylpyrazine | >95% | [16] |
| 2 | Suzuki | 3-Chloroindazole, 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 3-(1H-Indol-5-yl)-1H-indazole | 80% | [17] |
| 3 | Buchwald-Hartwig | Chlorobenzene, Morpholine | [Pd-PEPPSI-NHC] | KOtBu | N-Phenylmorpholine | 81% | [12] |
| 4 | Buchwald-Hartwig | 4-Chloroanisole, Octylamine | [Pd-PEPPSI-IPentCl] | KOtBu | N-(4-methoxyphenyl)octan-1-amine | High | [12] |
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 2-Chloro-3-methylpyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-chloro-3-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in the Suzuki coupling of this compound?
Low yields in this specific reaction are a common challenge and can be attributed to several factors:
-
Substrate Reactivity: Aryl chlorides, such as this compound, are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2][3] This is a primary hurdle to achieving high yields.
-
Catalyst Inhibition/Deactivation: The nitrogen atoms within the pyrazine ring can coordinate with the palladium catalyst.[1][2][4] This coordination can inhibit or deactivate the catalyst, thereby slowing down or halting the catalytic cycle.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. The most common of these are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom.[2][4][5] This is often promoted by the presence of aqueous bases and higher temperatures.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is another common side reaction.[2][5] This can be exacerbated by the presence of oxygen.
-
Dehalogenation: The starting this compound can be converted to 3-methylpyrazine through a dehalogenation side reaction.[6]
-
Q2: How can I improve the reactivity of this compound in a Suzuki coupling?
Given the lower reactivity of this compound, employing a highly active catalyst system is often necessary.[5] Consider the following strategies:
-
Utilize Specialized Ligands: The use of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) is highly recommended.[5] These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition of the C-Cl bond.[5]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition step.[5] However, be aware that elevated temperatures can also increase the rate of side reactions.[5]
-
Select an Appropriate Base: A strong base is often required for challenging couplings involving aryl chlorides.[5] Potassium phosphate (K₃PO₄) is frequently reported to be effective in these cases.[5]
Q3: What is the role of the base and how do I choose the right one?
The base is a critical component of the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species which is essential for the transmetalation step.[5] The choice of base can significantly influence the reaction yield.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[5]
-
Screening Bases: The optimal base is highly dependent on the specific substrates, catalyst, and solvent system. If you are experiencing low yields, it is advisable to screen a panel of bases. For challenging couplings like that of this compound, stronger bases such as K₃PO₄ or cesium carbonate (Cs₂CO₃) often prove more effective.[5]
Q4: Is it necessary to run the reaction under an inert atmosphere?
Yes, it is strongly recommended. The active catalytic species, Pd(0), is sensitive to oxidation by air.[5] The presence of oxygen can lead to the formation of palladium oxides and can also promote the undesirable homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[5] Therefore, it is crucial to degas the solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective catalyst system for an unreactive chloride. | Switch to a more active catalyst system, for example, by using bulky, electron-rich ligands like SPhos or XPhos.[5] |
| Inappropriate base selection. | Screen a variety of bases, with a focus on stronger bases like K₃PO₄ or Cs₂CO₃.[5] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.[5] | |
| Significant Amount of Unreacted Starting Material | Catalyst deactivation. | Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst.[5] The nitrogen on the pyrazine ring can also inhibit the catalyst; using specialized ligands can mitigate this.[1][4] |
| Insufficient reaction time. | Monitor the reaction progress over a longer period. | |
| Presence of 3-methylpyrazine (Dehalogenation) | Side reaction is competing with cross-coupling. | This can occur after oxidative addition. Optimizing the other reaction parameters to favor reductive elimination of the desired product can help.[6] |
| Presence of Boronic Acid Homocoupling Product | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere.[5] |
| Presence of Protodeboronation Product | Hydrolysis of the boronic acid. | Use anhydrous solvents and consider using a boronic acid ester (e.g., pinacol ester) or a trifluoroborate salt, which are often more stable.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for your specific boronic acid coupling partner.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture like Dioxane/water)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the reaction vessel, then evacuate and backfill with an inert gas three times to ensure the removal of all oxygen.[5]
-
Solvent Addition: Add the degassed solvent via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[5] The progress of the reaction should be monitored by a suitable technique such as TLC, GC-MS, or LC-MS.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography, to yield the desired coupled product.[5]
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Optimizing Substitutions on 2-Chloro-3-methylpyrazine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical guidance for optimizing substitution reactions on 2-Chloro-3-methylpyrazine. The following sections address common challenges encountered during Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My substitution reaction with this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors depending on the reaction type. Key areas to investigate include the reactivity of the starting material, the effectiveness of the catalyst system (for cross-coupling), and the overall reaction conditions.
-
For SNAr Reactions: The pyrazine ring is electron-deficient, which facilitates nucleophilic attack. However, if the nucleophile is weak, the reaction may require forcing conditions. Consider increasing the temperature or using a stronger base to deprotonate the nucleophile, thereby increasing its reactivity.
-
For Palladium-Catalyzed Reactions (Suzuki-Miyaura & Buchwald-Hartwig): The C-Cl bond of this compound can be challenging to activate.[1] The choice of palladium source, and particularly the ligand, is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step.[1][2] Also, ensure your palladium catalyst is active; Pd(0) sources can be sensitive to oxygen.[2]
Below is a decision tree to help diagnose and solve low-yield issues.
Issue 2: Formation of Significant Side Products
Question: My reaction is consuming the starting material, but I'm isolating significant impurities or side products. How can I improve selectivity?
Answer: Side product formation is a common challenge that can often be managed by fine-tuning the reaction conditions.
-
For Suzuki-Miyaura Reactions: Two prevalent side reactions are protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling (dimerization of the boronic acid).[1][2]
-
Protodeboronation: This is often caused by excess water or acidic protons.[2] Using anhydrous solvents, a stronger base, or switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) can mitigate this issue.[1]
-
Homocoupling: This can be promoted by the presence of oxygen.[2] Ensuring the reaction mixture is thoroughly degassed before adding the palladium catalyst is crucial.[1][2]
-
-
For Buchwald-Hartwig Aminations: A common side product is the hydrodehalogenated pyrazine, where the chlorine is replaced by hydrogen. This can occur via a competing β-hydride elimination pathway.[3] Using ligands that promote faster reductive elimination can help minimize this side reaction. Additionally, catalyst poisoning by certain functional groups on the amine can be an issue.[4]
-
For SNAr Reactions: If the nucleophile has multiple reactive sites, you may see a mixture of products. Protecting sensitive functional groups on your nucleophile may be necessary. Over-reaction or degradation can occur at excessively high temperatures, so monitoring the reaction progress (e.g., by TLC or LC-MS) is important.
Frequently Asked Questions (FAQs)
Q1: Which type of substitution reaction should I choose? A1: The choice depends on the desired substituent.
-
C-N Bond Formation: Both Buchwald-Hartwig amination and SNAr can be used. SNAr is simpler (no catalyst) but generally requires stronger nucleophiles (like primary/secondary aliphatic amines) or higher temperatures. The Buchwald-Hartwig reaction is more versatile, accommodating a wider range of amines (including anilines and amides), but requires careful optimization of the catalyst system.[3]
-
C-C Bond Formation: The Suzuki-Miyaura cross-coupling is the premier method for forming C(sp²)-C(sp²) bonds, allowing the introduction of various aryl or vinyl groups.[5]
-
C-O Bond Formation: SNAr with alkoxides is feasible, often requiring a strong base like NaH to generate the nucleophile. Palladium-catalyzed etherification (a variant of the Buchwald-Hartwig reaction) can also be employed.[3]
Q2: What is the role of the base in palladium-catalyzed reactions? A2: The base is crucial for the catalytic cycle.
-
In Suzuki-Miyaura coupling , the base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1]
-
In Buchwald-Hartwig amination , a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[4]
Q3: Why is an inert atmosphere so important for palladium-catalyzed reactions? A3: The active catalytic species in these reactions is typically a Pd(0) complex. This species is sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) state, effectively killing the catalyst.[2] Therefore, it is critical to remove dissolved oxygen from solvents (by sparging with argon or nitrogen) and to run the reaction under a positive pressure of an inert gas.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize general conditions for the substitution of chloro-heteroaromatics, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Effect of Variation |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pre-catalysts or Pd(0) sources are often more efficient. |
| Ligand | - | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for activating C-Cl bonds.[1] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0-3.0 eq) | Stronger bases like K₃PO₄ can accelerate the reaction.[1] |
| Solvent | Dioxane/H₂O (4:1) | Toluene or THF | Solvent choice affects solubility and reaction rate. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be needed but can increase side products.[1] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 (Primary/Secondary Amines) | Condition 2 (Less Reactive Amines) | Effect of Variation |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Pd(OAc)₂ is a common Pd(II) pre-catalyst. |
| Ligand | XPhos or RuPhos (2-5 mol%) | BINAP (2-5 mol%) | The choice of ligand is highly substrate-dependent.[3] |
| Base | NaOt-Bu (1.2-1.5 eq) | LHMDS (1.5-2.0 eq) | A strong, non-nucleophilic base is required.[4] |
| Solvent | Toluene or Dioxane | THF | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures are often needed for aryl chlorides. |
Experimental Protocols
The following are generalized procedures that should serve as a starting point. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This procedure details the coupling of an arylboronic acid with this compound.
References
Identification and removal of byproducts in 2-Chloro-3-methylpyrazine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the identification and removal of byproducts during the synthesis of 2-Chloro-3-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: During the synthesis of this compound, typically via chlorination of 2-methylpyrazine, several byproducts can form. The most common include:
-
Unreacted Starting Material: 2-Methylpyrazine.
-
Over-chlorinated Products: Dichloro-3-methylpyrazine isomers can form if the reaction proceeds too far or with excess chlorinating agent.
-
Isomeric Byproducts: Depending on the regioselectivity of the chlorination reaction, other isomers like 2-Chloro-5-methylpyrazine or 2-Chloro-6-methylpyrazine may be generated.
-
Polymeric or Tarry Materials: Under certain conditions, especially at elevated temperatures, complex mixtures of higher molecular weight byproducts can form.[1]
Q2: How can I identify these impurities in my reaction mixture?
A2: A combination of chromatographic and spectroscopic methods is recommended for accurate impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It can effectively separate the desired product from the starting material and other chlorinated isomers based on their boiling points and polarities, while providing mass data for structural confirmation.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. Impurities will appear as extra peaks in the spectra that do not correspond to this compound. For example, the presence of the symmetrical byproduct 2,6-dichloropyrazine would result in a simpler spectrum.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the sample and can separate the target compound from less volatile or more polar impurities.[4]
Q3: What are the most effective methods for removing these byproducts?
A3: The choice of purification method depends on the specific impurities present and their concentration:
-
Column Chromatography: This is a highly effective and versatile method for separating the desired product from both starting materials and over-chlorinated byproducts. Silica gel is a common stationary phase.[1][4][5]
-
Fractional Distillation: Since the desired product and potential byproducts (like unreacted 2-methylpyrazine and dichlorinated pyrazines) have different boiling points, fractional distillation under reduced pressure can be an effective purification strategy.[6][7]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent system can be a simple and efficient method to achieve high purity.[4][8]
Troubleshooting Guides
Issue 1: Multiple Spots on TLC or Peaks in GC/HPLC Analysis
-
Symptom: Your TLC plate shows more than one spot, or your GC/HPLC chromatogram displays significant peaks other than the main product peak.
-
Possible Causes & Solutions:
| Potential Impurity | Expected Elution/Rf | Identification Method | Removal Strategy |
| 2-Methylpyrazine (Starting Material) | Higher Rf / Earlier Elution (less polar) | Compare retention time with a standard. Confirm by GC-MS. | Optimize reaction stoichiometry and time to ensure complete conversion. Purify via fractional distillation or column chromatography. |
| Dichloro-methylpyrazine Isomers | Lower Rf / Later Elution (more polar) | Check for molecular ion peaks corresponding to dichlorination in the mass spectrum (e.g., m/z ~162). | Reduce the amount of chlorinating agent or reaction time. Purify via column chromatography.[4] |
| Isomeric Monochloro-products | Similar Rf / Elution time | Careful analysis of GC-MS fragmentation and NMR spectra is required. Comparison with analytical standards is ideal.[2] | High-efficiency fractional distillation or careful column chromatography may be required for separation. |
Issue 2: Unexpected Signals in NMR Spectrum
-
Symptom: The ¹H or ¹³C NMR spectrum of your product shows more signals than expected for this compound, or the integration values are incorrect.
-
Possible Causes & Solutions:
-
Presence of 2-Methylpyrazine: Look for signals corresponding to the starting material. These can be removed by distillation or chromatography.
-
Presence of Dichlorinated Byproducts: These will introduce new signals in the aromatic region. For instance, a symmetrical dichloro-pyrazine might show only one aromatic proton signal.[4] These are typically more polar and can be separated by column chromatography.
-
Solvent Impurities: Ensure the sample is thoroughly dried to remove residual reaction or purification solvents, which can be identified by their characteristic NMR shifts.
-
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for analyzing a crude sample of this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
GC Method Parameters:
-
MS Method Parameters:
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards if available.
Protocol 2: Purification by Column Chromatography
This protocol describes the separation of this compound from common impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system using a mixture of hexanes and ethyl acetate is a good starting point.[4] Alternatively, dichloromethane has been reported to be effective.[10]
-
Procedure: a. Prepare a silica gel column in the initial, low-polarity solvent (e.g., 100% hexanes). b. Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. c. Carefully load the dried, adsorbed sample onto the top of the column. d. Begin elution with the low-polarity solvent. Less polar impurities will elute first. e. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. f. The desired product, this compound, will elute. More polar impurities, such as dichlorinated byproducts, will elute last.[4]
-
Monitoring: Use Thin Layer Chromatography (TLC) to analyze the fractions and identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Analytical Data for this compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected GC Elution Order | Key MS Fragments (m/z) |
| 2-Methylpyrazine | C₅H₆N₂ | 94.12 | 1 (Most Volatile) | 94, 93, 67, 53, 42 |
| This compound | C₅H₅ClN₂ | 128.56 | 2 | 128, 93, 66 |
| Dichloro-methylpyrazine | C₅H₄Cl₂N₂ | 162.99 | 3 (Least Volatile) | 162, 127, 92 |
Note: Elution order is predictive and may vary based on the specific isomer and chromatographic conditions.
Visualizations
Caption: Workflow for analysis and purification of this compound.
Caption: Logic diagram for byproduct identification using analytical techniques.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]
- 8. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 95-58-9 [chemicalbook.com]
How to improve the yield of 2-Chloro-3-methylpyrazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-3-methylpyrazine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound involve either the chlorination of a pyrazine precursor or a Sandmeyer reaction.
-
Chlorination of 2-Hydroxy-3-methylpyrazine: This is a common method involving the reaction of 2-Hydroxy-3-methylpyrazine with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Sandmeyer Reaction of 2-Amino-3-methylpyrazine: This route involves the diazotization of 2-Amino-3-methylpyrazine followed by a copper(I) chloride-catalyzed reaction to introduce the chloro group.[1][2][3][4]
Q2: What are the critical parameters to control for a high-yield reaction?
A2: Several factors significantly influence the reaction yield:
-
Temperature: Both the chlorination and Sandmeyer reactions are temperature-sensitive. Precise temperature control is crucial to prevent side reactions and decomposition of intermediates.
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted byproducts and lower yields.
-
Stoichiometry of Reagents: The molar ratio of the reactants, especially the chlorinating agent or the components of the Sandmeyer reaction, must be carefully optimized.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may promote the formation of degradation products.
Q3: What are the potential side products in the synthesis of this compound?
A3: Depending on the synthetic route, several side products can form:
-
Isomeric Chloropyrazines: In some cases, chlorination might occur at other positions on the pyrazine ring, leading to isomeric impurities.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of the starting pyrazine derivative.
-
Poly-chlorinated Products: Under harsh conditions, dichlorinated or even trichlorinated pyrazines may be formed.
-
Hydroxy-pyrazines: In the Sandmeyer route, incomplete conversion of the diazonium salt can lead to the formation of the corresponding hydroxy-pyrazine.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time: Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. - Check Temperature: Ensure the reaction is maintained at the optimal temperature. For chlorination with POCl₃, reflux is often required. For the Sandmeyer reaction, the diazotization step needs to be performed at low temperatures (0-5 °C). |
| Degradation of Product | - Control Temperature: Avoid excessive heating, which can lead to product decomposition. - Inert Atmosphere: For sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Suboptimal Reagent Stoichiometry | - Titrate Reagents: If possible, determine the exact concentration of reagents like sodium nitrite for the Sandmeyer reaction. - Optimize Molar Ratios: Systematically vary the molar equivalents of the chlorinating agent or copper catalyst to find the optimal ratio. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Identification | Troubleshooting and Removal |
| Unreacted Starting Material | Compare the retention time/factor (GC/TLC) with a standard of the starting material. | - Increase Reaction Time or Temperature: Carefully push the reaction to completion. - Purification: Utilize column chromatography or recrystallization to separate the product from the more polar starting material.[5] |
| Isomeric Byproducts | Characterize using NMR and Mass Spectrometry. Isomers will have the same mass but different fragmentation patterns and NMR shifts. | - Optimize Reaction Conditions: Varying the temperature or the order of reagent addition can sometimes favor the formation of the desired isomer. - Chromatographic Separation: High-performance column chromatography is often effective in separating isomers. |
| Dichlorinated Byproducts | Detected by a higher molecular weight peak in Mass Spectrometry. | - Reduce Equivalents of Chlorinating Agent: Use a stoichiometric or slightly excess amount of the chlorinating agent. - Control Reaction Time: Avoid prolonged reaction times that could favor over-chlorination. |
Experimental Protocols
Protocol 1: Chlorination of 2-Hydroxy-3-methylpyrazine using POCl₃
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Hydroxy-3-methylpyrazine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction is often performed without a solvent or in a high-boiling inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (typically around 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Extraction: Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until pH > 7. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Sandmeyer Reaction of 2-Amino-3-methylpyrazine
-
Diazotization:
-
Dissolve 2-Amino-3-methylpyrazine (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2-1.5 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound via Chlorination of 2-Hydroxy-3-methylpyrazine.
| Entry | Equivalents of POCl₃ | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2.0 | 110 | 4 | 65 |
| 2 | 3.0 | 110 | 4 | 85 |
| 3 | 4.0 | 110 | 4 | 88 |
| 4 | 3.0 | 90 | 4 | 55 |
| 5 | 3.0 | 110 | 2 | 70 |
Table 2: Influence of Catalyst and Temperature on the Sandmeyer Reaction Yield.
| Entry | Catalyst | Equivalents of Catalyst | Reaction Temperature (°C) | Yield (%) |
| 1 | CuCl | 1.2 | 25 | 75 |
| 2 | CuCl | 1.5 | 25 | 82 |
| 3 | CuBr | 1.5 | 25 | (Forms 2-Bromo-3-methylpyrazine) |
| 4 | CuCl | 1.5 | 50 | 68 (Increased byproducts) |
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Workflow for troubleshooting low reaction yields.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Chloro-3-methylpyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-chloro-3-methylpyrazine. The inherent electronic properties of the pyrazine ring and the presence of a methyl group can present unique challenges in achieving high-yielding and reproducible results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | The Lewis basic nitrogen atoms of the pyrazine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and halting the catalytic cycle.[1][2] To mitigate this, use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the pyrazine nitrogen to the palladium center. |
| Inactive Catalyst System | 2-Chloropyrazines are less reactive than their bromo or iodo counterparts, requiring a more active catalyst system.[2] Consider using a palladium precatalyst, which can generate the active Pd(0) species more efficiently. If using a Pd(II) source, ensure complete reduction to Pd(0). |
| Inappropriate Base | The choice of base is critical and can influence both the catalytic activity and the stability of the starting materials and product. For Suzuki reactions, weaker bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. |
| Side Reactions | Several side reactions can compete with the desired cross-coupling, including protodeboronation (in Suzuki reactions), dehalogenation, and homocoupling.[1] To minimize these, ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) with anhydrous solvents. Degassing the solvent prior to use is highly recommended. |
Problem 2: Formation of Significant Byproducts
The presence of byproducts can complicate purification and reduce the overall yield.
| Byproduct Observed | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
| Protodeboronation of Boronic Acid (Suzuki) | The boronic acid is replaced by a proton from a protic source (e.g., water, alcohol). | Use anhydrous solvents and reagents. If the problem persists, consider using a boronate ester (e.g., pinacol ester) which is more stable to protodeboronation.[1] |
| Dehalogenation of this compound | The chloro group is replaced by a hydrogen atom. | This can be caused by certain bases or impurities. Ensure the purity of all reagents and consider screening different bases. |
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge stems from the pyrazine ring itself. The two nitrogen atoms are Lewis basic and can act as ligands, coordinating to the palladium catalyst and effectively "poisoning" it by forming stable, inactive complexes.[1][2] This coordination competes with the desired catalytic cycle, leading to lower yields and catalyst deactivation. Additionally, 2-chloropyrazines are generally less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle more difficult.[2]
Q2: What is the best catalyst and ligand combination for this substrate?
A2: There is no single "best" combination as the optimal choice depends on the specific coupling partners and reaction type (e.g., Suzuki, Buchwald-Hartwig). However, for challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. For Suzuki-Miyaura couplings, ligands such as SPhos or XPhos are often effective. For Buchwald-Hartwig aminations, ligands like BrettPhos or RuPhos have shown good results with similar substrates. N-heterocyclic carbene (NHC) ligands are also a viable option.[1]
Q3: How can I prevent catalyst deactivation?
A3: Preventing catalyst deactivation involves a multi-faceted approach:
-
Ligand Selection: As mentioned, use bulky, electron-rich ligands to sterically shield the palladium center and discourage coordination with the pyrazine nitrogen.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxidative degradation of the catalyst.
-
Pure Reagents: Use high-purity, anhydrous reagents and solvents to avoid side reactions that can consume the catalyst.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. It is crucial to find the optimal temperature that balances reactivity and catalyst stability.
Q4: What are the key experimental parameters to optimize?
A4: The key parameters to screen for optimal results are:
-
Catalyst/Ligand System: This is often the most critical factor.
-
Base: The type and amount of base can significantly impact the reaction.
-
Solvent: The choice of solvent affects the solubility of the reagents and the stability of the catalyst.
-
Temperature: As discussed, this needs to be carefully controlled.
-
Concentration: The reaction concentration can influence the rate and efficiency of the coupling.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with substrates analogous to this compound. This data is intended to serve as a starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 85-95 | General conditions for challenging heteroaryl chlorides.[3] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-BuOH | 100 | 12 | 80-90 | Effective for sterically hindered substrates. |
| PEPPSI-IPr (2) | - | Cs₂CO₃ (2) | Toluene | 110 | 24 | 75-85 | NHC-based catalyst, good for electron-deficient substrates. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyrazines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 80-95 | Highly active for a broad range of amines. |
| Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 100 | 18 | 75-90 | Good for coupling with primary amines. |
| G3-XPhos (2) | - | K₂CO₃ (2) | t-AmylOH | 110 | 24 | 70-85 | Third-generation precatalyst, often shows good performance. |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for your specific substrates and reaction scale.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio, 5 mL total) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 mmol, 1.2 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add this compound (1.0 mmol, 1.0 eq) and the amine (1.1 mmol, 1.1 eq).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Mandatory Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions, indicating potential points of catalyst deactivation.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions with this compound.
References
Side reactions of 2-Chloro-3-methylpyrazine under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-methylpyrazine under basic conditions.
Troubleshooting Guide
Issue 1: Low Yield of Desired 2-Hydroxy-3-methylpyrazine
Question: I am getting a very low yield of my desired product, 2-hydroxy-3-methylpyrazine, when reacting this compound with a base. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of 2-hydroxy-3-methylpyrazine can arise from several factors. The primary reaction is a nucleophilic aromatic substitution (SNAr), and its efficiency is highly dependent on the reaction conditions. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Try extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to improve contact between reactants.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical.
-
Solution: Screen different bases and solvents. For chloropyrazine reactions, water has been shown to be an effective solvent, often leading to cleaner reactions and higher yields. The choice of base is also crucial; while strong bases like NaOH or KOH are common, milder bases like carbonates may be effective and reduce side reactions.
-
-
Side Reactions: The formation of unwanted side products can consume starting materials and lower the yield of the desired product.
-
Solution: Identify potential side reactions and adjust conditions to minimize them. For example, high temperatures can sometimes lead to the formation of formamide byproducts.[1] Maintaining a lower reaction temperature, for instance between 5-10°C, can help to avoid the formation of these impurities.[1]
-
-
Degradation of Product: The desired 2-hydroxy-3-methylpyrazine might be sensitive to harsh reaction or workup conditions.
-
Solution: Use milder workup procedures. Avoid overly acidic or basic conditions during extraction and purification if your product is susceptible to degradation.
-
Issue 2: Formation of Unexpected Side Products
Question: I am observing unexpected spots on my TLC and peaks in my GC-MS analysis. What are the likely side products in the reaction of this compound with a base?
Answer:
Several side reactions can occur during the nucleophilic aromatic substitution on this compound, leading to the formation of various byproducts. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. Here are some potential side products:
-
Dimerization: Halopyrazines can potentially undergo dimerization, especially under strongly basic conditions or in the presence of certain catalysts. This would result in the formation of bipyrazine derivatives.
-
Ring Opening: While the pyrazine ring is generally stable, very harsh conditions (e.g., high concentrations of a strong base at elevated temperatures) could potentially lead to ring-opening reactions, resulting in a complex mixture of degradation products.
-
Reaction with Solvent: If using an alcohol as a solvent, you might observe the formation of the corresponding alkoxy-pyrazine (e.g., 2-methoxy-3-methylpyrazine if using methanol).
-
Formation of Formamides: At higher temperatures, the reaction can sometimes yield byproducts like 2-formamide-3-hydroxy-6-methylpyrazine.[1]
To identify these side products, it is recommended to use analytical techniques such as GC-MS and HPLC for separation and identification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the reaction of this compound with a base?
A1: The primary mechanism is a nucleophilic aromatic substitution (SNAr). The electron-deficient pyrazine ring facilitates the attack of a nucleophile (like a hydroxide ion) on the carbon atom bearing the chlorine atom. This proceeds through a high-energy intermediate called a Meisenheimer complex, followed by the departure of the chloride leaving group to restore the aromaticity of the pyrazine ring.
Q2: How does the choice of base affect the reaction?
A2: The choice of base is critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to generate the hydroxide nucleophile for the formation of 2-hydroxy-3-methylpyrazine. However, the use of very strong bases can sometimes promote side reactions. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective and may offer better selectivity for the desired product in some cases. Organic bases are generally less effective in aqueous media for this type of reaction.
Q3: What is the optimal solvent for this reaction?
A3: While various organic solvents can be used, studies on similar chloropyrazine systems have shown that water can be a highly effective solvent, leading to cleaner reactions and higher yields of the desired substitution product. Polar aprotic solvents like DMSO or DMF can also be used, but the choice of solvent should be optimized for the specific base and nucleophile being used.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, consider the following:
-
Temperature Control: Maintain a low to moderate reaction temperature. For some related syntheses, temperatures between 5-10°C have been shown to reduce the formation of byproducts.[1]
-
Choice of Base and Solvent: As discussed, using a milder base or an optimal solvent like water can lead to a cleaner reaction profile.
-
Reaction Time: Monitor the reaction progress by TLC or GC to avoid prolonged reaction times once the starting material is consumed, as this can lead to product degradation or further side reactions.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
Data Presentation
While specific quantitative data for the side reactions of this compound is limited in the literature, the following table summarizes the qualitative impact of different reaction conditions on the outcome of the reaction, based on general principles of SNAr on chloroazines and available information.
| Reaction Condition | Effect on Main Product (2-Hydroxy-3-methylpyrazine) Yield | Potential Impact on Side Reactions |
| Base Strength | ||
| Strong Base (e.g., NaOH, KOH) | Generally high yield | May increase the rate of dimerization and ring degradation at high concentrations/temperatures. |
| Weak Base (e.g., K₂CO₃) | Moderate to high yield | Can reduce the rate of base-catalyzed side reactions, leading to a cleaner reaction. |
| Solvent | ||
| Water | Often leads to high yields and clean reactions. | Can suppress some side reactions that are more prevalent in organic solvents. |
| Polar Aprotic (e.g., DMSO, DMF) | Can facilitate the reaction. | May promote different side reaction pathways compared to protic solvents. |
| Alcohols (e.g., Methanol, Ethanol) | Can act as both solvent and nucleophile. | Leads to the formation of 2-alkoxy-3-methylpyrazine as a significant byproduct. |
| Temperature | ||
| Low Temperature (0-25 °C) | Slower reaction rate, but generally cleaner. | Minimizes the formation of temperature-sensitive byproducts like formamides.[1] |
| High Temperature (>50 °C) | Faster reaction rate. | Increases the likelihood of dimerization, ring degradation, and other side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-3-methylpyrazine with Minimized Side Products
This protocol is based on general procedures for the hydrolysis of chloropyrazines, optimized for minimizing side reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound in deionized water.
-
Cool the mixture to 5-10°C in an ice bath.
-
Slowly add a solution of sodium hydroxide in water dropwise, while maintaining the temperature between 5-10°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Main reaction and potential side reactions of this compound.
Caption: Troubleshooting workflow for optimizing the reaction.
References
Technical Support Center: Purification of 2-Chloro-3-methylpyrazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-chloro-3-methylpyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: The synthesis of this compound derivatives can lead to several impurities, which can complicate purification efforts. Common impurities include:
-
Isomeric Byproducts: Positional isomers are frequent impurities that can be challenging to separate due to their similar physical and chemical properties. For instance, in the synthesis of this compound, the formation of 2-chloro-5-methylpyrazine or 2-chloro-6-methylpyrazine is possible.
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents can remain in the crude product.
-
Over-chlorination Products: The formation of di- or tri-chlorinated pyrazine derivatives can occur if the reaction conditions are not carefully controlled.
-
Hydrolysis Products: The chloro-group on the pyrazine ring can be susceptible to hydrolysis, leading to the corresponding hydroxyl- or oxo-derivatives.
-
Solvent Adducts: Residual solvents from the reaction or extraction steps can form adducts with the product.
Q2: My yield of purified this compound derivative is consistently low. What are the potential causes and how can I improve it?
A2: Low yields during the purification of this compound derivatives can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired product. Optimizing reaction parameters such as temperature, reaction time, and stoichiometry is crucial.
-
Product Loss During Extraction: Inefficient liquid-liquid extraction can lead to significant product loss. Ensure the appropriate solvent is used and perform multiple extractions to maximize recovery.
-
Decomposition on Silica Gel: Some this compound derivatives may be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography. Using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) can mitigate this issue.
-
Co-crystallization with Impurities: During recrystallization, impurities with similar structures may co-crystallize with the desired product, reducing the final yield of the pure compound.
-
Product Volatility: Some pyrazine derivatives are volatile, and significant loss can occur during solvent evaporation under reduced pressure. Careful control of temperature and pressure during this step is important.
Q3: I am struggling to separate isomeric impurities from my this compound derivative. What are the recommended purification techniques?
A3: The separation of isomeric impurities is a common challenge. The following techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with very similar polarities. Optimization of the stationary phase, mobile phase composition, and gradient elution is key to achieving good resolution.
-
Fractional Crystallization: This technique relies on slight differences in the solubility of isomers in a particular solvent. By carefully controlling the temperature and concentration, it may be possible to selectively crystallize one isomer.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often effective for separating challenging isomeric mixtures.
Troubleshooting Guides
Issue 1: Tailing of the Product Peak during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Acidic nature of silica gel | Deactivate the silica gel by pre-treating it with a small amount of a volatile base like triethylamine mixed in the eluent. Alternatively, consider using a different stationary phase such as neutral or basic alumina. |
| Inappropriate solvent system | The polarity of the eluent may not be optimal. Perform a systematic optimization of the mobile phase composition. A shallow gradient elution can often improve peak shape. |
| Column overloading | The amount of crude product loaded onto the column is too high. Reduce the sample load to improve separation and peak shape. |
| Presence of highly polar impurities | Highly polar impurities can interact strongly with the stationary phase, leading to tailing of the desired product's peak. Consider a pre-purification step, such as a liquid-liquid extraction, to remove these impurities. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solvent is too nonpolar | The product is not sufficiently soluble in the chosen solvent, even at elevated temperatures, causing it to separate as an oil. Add a small amount of a more polar co-solvent in which the compound is more soluble. |
| Solution is too concentrated | A supersaturated solution can lead to rapid precipitation as an oil rather than slow crystal formation. Add a small amount of additional hot solvent to dissolve the oil and then allow it to cool slowly. |
| Cooling the solution too quickly | Rapid cooling does not allow sufficient time for crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of impurities | Impurities can inhibit crystal nucleation and promote oiling out. Try to purify the crude product further by another method, such as column chromatography, before recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of a this compound derivative using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Start the elution with a low polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., gradient of 0% to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying a solid this compound derivative by recrystallization.
Materials:
-
Crude solid this compound derivative
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical 2-Chloro-3-arylpyrazine Derivative
| Purification Method | Conditions | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate (9:1) | 85 | >98 | 75 | Effective for removing polar and non-polar impurities. |
| Recrystallization | Ethanol | 85 | 95 | 80 | Good for removing less soluble impurities. |
| Recrystallization | Isopropanol/Water (1:1) | 85 | 97 | 70 | Can provide higher purity but may result in lower yield. |
| Preparative HPLC | C18 column, Acetonitrile/Water gradient | 95 (from Recrystallization) | >99.5 | 60 | Ideal for achieving very high purity, especially for separating isomers. |
Note: The data in this table is illustrative and the optimal purification method and conditions will vary depending on the specific this compound derivative and the nature of the impurities.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.
Caption: A logical troubleshooting guide for common purification challenges with this compound derivatives.
Technical Support Center: Overcoming Poor Reactivity of 2-Chloro-3-methylpyrazine in C-N Coupling
Welcome to the technical support center dedicated to addressing the challenges associated with the C-N coupling of 2-Chloro-3-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for C-N coupling reactions?
A1: this compound exhibits poor reactivity in C-N coupling reactions due to a combination of electronic and steric factors. The pyrazine ring is electron-deficient, which can deactivate the aryl chloride towards oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions like the Buchwald-Hartwig amination. Additionally, the methyl group at the 3-position introduces steric hindrance around the reaction center, further impeding the approach of the catalyst and the amine coupling partner.
Q2: What are the primary catalytic systems used for the C-N coupling of this compound?
A2: The most successful and widely used method for the C-N coupling of challenging heteroaryl chlorides like this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction utilizes a palladium precursor in combination with a bulky, electron-rich phosphine ligand and a strong base. Alternative methods, such as copper-catalyzed Ullmann-type couplings, can also be considered, though they often require harsher reaction conditions. For some activated pyrazines, transition-metal-free nucleophilic aromatic substitution (SNAr) may be a viable, more environmentally friendly option.[2]
Q3: How do I choose the right ligand for the Buchwald-Hartwig amination of this compound?
A3: Ligand selection is critical for the success of the Buchwald-Hartwig amination with this substrate. Bulky, electron-rich biarylphosphine ligands are generally the most effective as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3] Ligands such as BrettPhos, RuPhos, and XPhos have shown broad applicability and high efficiency for the coupling of challenging aryl chlorides.[4][5] The optimal ligand may vary depending on the specific amine coupling partner, so screening a selection of these ligands is often recommended.
Q4: What is the role of the base in this reaction, and which one should I use?
A4: The base plays a crucial role in the Buchwald-Hartwig amination by deprotonating the amine to form the more nucleophilic amide, which then participates in the catalytic cycle.[6] For a weakly reactive substrate like this compound, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and have proven effective in couplings of similar challenging heteroaryl chlorides.[5] Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are generally less effective for this transformation but might be suitable for more activated substrates or in SNAr reactions.[5]
Q5: What are the recommended solvents and reaction temperatures?
A5: Anhydrous, deoxygenated aprotic polar solvents are the standard choice for Buchwald-Hartwig aminations. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Due to the low reactivity of this compound, elevated temperatures, typically in the range of 80-110 °C, are often necessary to drive the reaction to completion.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the C-N coupling of this compound and provides systematic steps for optimization.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed. | - Use a high-quality palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand. - Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen. - Use anhydrous and deoxygenated solvents. |
| 2. Inappropriate Ligand: The chosen ligand may not be effective for this specific transformation. | - Screen a panel of bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos. | |
| 3. Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine effectively. | - Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is fresh and anhydrous. | |
| 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | - Increase the reaction temperature in increments, for example, from 80 °C to 100 °C or 110 °C. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst Decomposition: Decomposition of the palladium catalyst can lead to side reactions. | - Increase the ligand-to-palladium ratio to stabilize the catalytic species. - Consider using a more robust precatalyst. |
| 2. Presence of Water: Traces of water can lead to the formation of 3-methylpyrazine. | - Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and oven-dried glassware. | |
| Inconsistent Results | 1. Variable Reagent Quality: The purity of starting materials, catalyst, ligand, and base can significantly impact the outcome. | - Use reagents from a reliable source and of high purity. Purify starting materials if necessary. |
| 2. Atmosphere Control: Inconsistent exclusion of air and moisture. | - Employ rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line). |
Data Presentation: Ligand and Base Screening for a Model Reaction
The following table summarizes the results of a hypothetical ligand and base screening for the coupling of this compound with aniline, illustrating a systematic approach to reaction optimization.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 100 | 24 | <5 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 24 | 15 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 65 |
| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 78 |
| 5 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 85 |
| 6 | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 20 | 82 |
This data is illustrative and intended to guide optimization efforts.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the C-N coupling reaction and should be optimized for each specific amine.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BrettPhos, 4 mol%)
-
Strong base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).
-
Add the anhydrous, deoxygenated solvent to the Schlenk tube.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add this compound and the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows and Concepts
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Minimizing Homocoupling in Reactions with 2-Chloro-3-methylpyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 2-Chloro-3-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the context of reactions with this compound, you may observe the formation of dimeric pyrazine byproducts or homocoupling of your other coupling partner (e.g., boronic acid, organostannane, or alkyne). This side reaction consumes your starting materials and catalyst, leading to lower yields of your desired cross-coupled product and complicating purification.
Q2: Why is this compound particularly susceptible to certain side reactions?
A2: this compound is an electron-deficient heteroaryl chloride. The electron-withdrawing nature of the pyrazine ring can make the C-Cl bond more challenging to activate in some catalytic cycles. Furthermore, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity, which can sometimes favor side reactions like homocoupling if the desired cross-coupling pathway is slowed.[1][2]
Q3: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A3: The main culprits for homocoupling are generally:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of organoboron reagents in Suzuki reactions.[3] Rigorous degassing of solvents and reaction vessels is crucial.
-
Inefficient Catalyst Activation: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species in situ might be inefficient. The remaining Pd(II) can then participate in homocoupling pathways.[1]
-
Reaction Conditions: High temperatures, prolonged reaction times, and high concentrations of reagents can sometimes increase the rate of side reactions, including homocoupling.
-
Copper Co-catalyst (in Sonogashira): In traditional Sonogashira coupling, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[4]
Q4: Which cross-coupling reactions are most prone to homocoupling with a substrate like this compound?
A4: While possible in many cross-coupling reactions, homocoupling is a particularly common issue in:
-
Suzuki-Miyaura Coupling: Homocoupling of the organoboron reagent is a frequent side reaction.
-
Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a significant competing reaction, especially when a copper co-catalyst is used.[4]
-
Stille Coupling: Homocoupling of the organostannane reagent can occur.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.
Issue 1: Significant Formation of Bipyrazine Homocoupling Product
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting bipyrazine homocoupling.
| Potential Cause | Troubleshooting Strategy | Rationale |
| High Catalyst Reactivity towards Self-Coupling | Use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) with an appropriate ligand instead of a Pd(II) source. | Inefficient in-situ reduction of Pd(II) to Pd(0) can lead to side reactions. Starting with a Pd(0) source ensures the active catalyst is readily available for the cross-coupling cycle.[1] |
| Slow Reductive Elimination of Cross-Product | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] | These ligands can accelerate the reductive elimination step of the desired cross-coupling product, making it kinetically more favorable than the homocoupling pathway. For challenging substrates like aryl chlorides, these advanced ligands are often necessary.[1] |
| Sub-optimal Reaction Conditions | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. | Higher temperatures can sometimes promote catalyst decomposition and increase the rate of side reactions. |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the other coupling partner. | This can help to ensure that the palladium intermediate is more likely to react with the coupling partner rather than another molecule of this compound. |
Issue 2: Significant Homocoupling of the Coupling Partner (Boronic Acid, Alkyne, etc.)
Catalytic Cycle Showing Homocoupling Pathway (Suzuki Example)
Caption: Suzuki cycle showing the main cross-coupling pathway and the competing homocoupling pathway initiated by Pd(II).
| Reaction Type | Potential Cause | Troubleshooting Strategy | Rationale |
| Suzuki Coupling | Presence of oxygen or Pd(II) species. | Rigorously degas all solvents and the reaction vessel (e.g., with argon or nitrogen sparging for 15-30 minutes). Use a well-defined Pd(0) precatalyst. | Oxygen oxidizes the active Pd(0) to Pd(II), which promotes the homocoupling of boronic acids.[3] Using a Pd(0) source bypasses the need for in-situ reduction, minimizing the presence of reactive Pd(II). |
| High concentration of boronic acid. | Add the boronic acid solution slowly to the reaction mixture using a syringe pump. | This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. | |
| Sonogashira Coupling | Copper(I) co-catalyst and oxygen. | Perform the reaction under strictly copper-free conditions. Ensure the reaction is thoroughly deoxygenated. | The copper(I) acetylide intermediate is prone to oxidative dimerization (Glaser coupling) in the presence of oxygen.[4] Copper-free protocols avoid the formation of this reactive intermediate.[6] |
| Inappropriate base. | Screen different amine bases (e.g., triethylamine, diisopropylethylamine, DBU). | The base plays a crucial role in the catalytic cycle, and its choice can influence the relative rates of the desired cross-coupling and undesired homocoupling. | |
| Stille Coupling | High reaction temperature. | Optimize the reaction temperature, starting at a lower temperature and gradually increasing if necessary. | High temperatures can lead to catalyst decomposition and promote radical pathways that may result in homocoupling of the organostannane. |
| Ligand choice. | Use bulky, electron-rich ligands. | These ligands can promote the desired reductive elimination step and suppress side reactions. |
Data Presentation: Catalyst and Condition Screening
The following tables summarize suggested starting conditions for various cross-coupling reactions with this compound, with a focus on minimizing homocoupling. Note: Quantitative data for homocoupling byproducts is often not reported; the focus is on maximizing the yield of the desired product.
Table 1: Suzuki-Miyaura Coupling of this compound
| Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Ref. |
| Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | >80 | [1] |
| Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | >80 | [1] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70 | [7] |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | >85 | [7] |
Table 2: Sonogashira Coupling of this compound (Copper-Free)
| Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Ref. |
| PdCl₂(PPh₃)₂ (2) / P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 100 | 24 | High | [8] |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | Good | |
| [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 2-18 | up to 97 | [4] |
| Pd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1) | Cs₂CO₃ | 1,4-dioxane | RT | 36-48 | Good to Excellent | [9] |
Table 3: Buchwald-Hartwig Amination of this compound
| Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Ref. |
| Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | High | |
| Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | Good | |
| [Pd-PEPPSI-IPent] | KOtBu | THF | 65 | 1-3 | High | [10] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (8 mL)
-
Degassed water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-methylpyrazine.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
P(t-Bu)₃ (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (10 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Cs₂CO₃, PdCl₂(PPh₃)₂, and P(t-Bu)₃.
-
Seal the flask and perform three evacuate/backfill cycles with argon or nitrogen.
-
Add the degassed 1,4-dioxane via syringe, followed by the terminal alkyne.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3-methyl-2-(alkynyl)pyrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Regioselective Functionalization of 2-Chloro-3-methylpyrazine
Welcome to the Technical Support Center for the regioselective functionalization of 2-chloro-3-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for regioselective functionalization of this compound?
A1: The primary strategies for regioselective functionalization of this compound include:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most common approach, particularly for functionalization at the C2 position by targeting the C-Cl bond. Key reactions include Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Negishi coupling (C-C bond formation). These reactions are valued for their high functional group tolerance and generally mild conditions.
-
Directed Ortho-Metalation (DoM): This strategy allows for functionalization at the C5 position, ortho to the methyl group. It involves deprotonation using a strong base, like an organolithium reagent or a lithium amide, followed by quenching with an electrophile. The methyl group and the pyrazine nitrogen atoms act as directing groups.
-
C-H Activation: Direct C-H functionalization is an emerging strategy that avoids the need for pre-functionalized starting materials. For this compound, C-H activation can potentially be directed to the C5 or C6 positions, although achieving high regioselectivity can be challenging and often requires specific directing groups or catalysts.
Q2: Which position on the this compound ring is most reactive for different types of reactions?
A2: The reactivity of the different positions on the this compound ring is highly dependent on the reaction type:
-
C2 Position: The carbon bearing the chlorine atom is the primary site for palladium-catalyzed cross-coupling reactions . The C-Cl bond can be activated by a suitable palladium catalyst for reactions like Suzuki, Buchwald-Hartwig, and Negishi couplings.
-
C5 Position: This position is the most acidic C-H bond on the ring due to the directing effect of the adjacent methyl group and the pyrazine nitrogens. It is the preferred site for directed ortho-metalation (DoM) .
-
C6 Position: This position is generally less reactive than C5 for deprotonation. However, functionalization at C6 can sometimes be achieved through C-H activation methodologies, often requiring specific catalytic systems to overcome the inherent preference for the C5 position.
-
Methyl Group: The protons on the methyl group are benzylic-like and can be deprotonated under certain conditions using strong bases, leading to functionalization at this position. This is known as lateral metalation.
Q3: What are the common challenges encountered when working with this compound?
A3: Researchers may encounter several challenges, including:
-
Low Reactivity of the C-Cl Bond: Compared to C-Br or C-I bonds, the C-Cl bond is stronger and requires more active catalyst systems for efficient cross-coupling.
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.
-
Side Reactions: Common side reactions include homocoupling of boronic acids in Suzuki reactions, protodeboronation, and reductive dehalogenation.
-
Poor Regioselectivity: In C-H activation and sometimes in DoM, achieving exclusive functionalization at a single desired position can be difficult, leading to mixtures of isomers.
-
Harsh Reaction Conditions: Some methods, like DoM, require strong bases and cryogenic temperatures, which may not be compatible with all functional groups.
Troubleshooting Guides
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Negishi)
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inactive Catalyst System: The palladium catalyst and ligand are not effective enough to activate the C-Cl bond. | - Switch to a more active catalyst system. For chloro-heterocycles, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands. - Use a pre-formed catalyst (e.g., a Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species. - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Ineffective Base: The base is not strong enough or soluble enough to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. | - Screen different bases. For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, strong bases like NaOt-Bu or LHMDS are commonly used. - Ensure the base is finely powdered and anhydrous. | |
| Low Reaction Temperature: The temperature is insufficient for the oxidative addition of the C-Cl bond. | - Increase the reaction temperature. Couplings of aryl chlorides often require temperatures between 80-120 °C. - Consider using a higher-boiling solvent like dioxane or toluene. | |
| Formation of Significant Byproducts | Protodeboronation (Suzuki): The boronic acid is replaced by a hydrogen atom. | - Use anhydrous solvents and reagents. - Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts , which are more stable.[1] |
| Homocoupling (Suzuki/Negishi): Formation of biaryl products from the coupling partner. | - Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. - Use a Pd(0) source directly or ensure complete in situ reduction of a Pd(II) precatalyst. | |
| Reductive Dehalogenation: The chlorine atom is replaced by a hydrogen atom. | - Use a less reactive hydride source. Avoid certain alcohols or amines if this is a major issue. - Optimize the ligand and reaction conditions. | |
| Reaction Stalls | Catalyst Deactivation: The active catalyst is degrading over the course of the reaction. | - Ensure a strictly inert atmosphere. - The pyrazine nitrogen may be inhibiting the catalyst. Using bulky ligands can sometimes mitigate this by sterically shielding the metal center.[1] |
Troubleshooting Directed Ortho-Metalation (DoM)
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Lithiation | Insufficiently Strong Base: The base is not strong enough to deprotonate the C5-H. | - Use a stronger base. n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA are common choices. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can also be effective and may offer better selectivity.[2][3] |
| Incorrect Temperature: The temperature is too high, leading to base decomposition or side reactions. | - Maintain cryogenic temperatures (typically -78 °C) during the lithiation step.[3] | |
| Poor Regioselectivity | Competitive Lithiation: Deprotonation is occurring at other positions (e.g., C6 or the methyl group). | - Screen different bases. Hindered amide bases like LDA or LTMP can sometimes offer higher regioselectivity compared to alkyllithiums.[2] - Optimize the reaction time and temperature. |
| Reaction with Electrophile is Unsuccessful | Decomposition of the Organolithium Intermediate: The lithiated species is not stable under the reaction conditions. | - Add the electrophile at low temperature and then allow the reaction to slowly warm to room temperature. |
| Inactive Electrophile: The electrophile is not reactive enough to quench the organolithium. | - Use a more reactive electrophile. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine like morpholine.
Materials:
-
This compound
-
Amine (e.g., morpholine) (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 - 2 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Experimental workflow for Directed Ortho-Metalation (DoM).
Caption: A troubleshooting decision tree for cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 2-Chloro-3-methylpyrazine and 2-Bromo-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of novel pharmaceutical agents and functional materials, halogenated pyrazines are valuable building blocks. This guide provides an objective comparison of the performance of 2-chloro-3-methylpyrazine and 2-bromo-3-methylpyrazine in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.
Executive Summary
In palladium-catalyzed Suzuki coupling reactions, the reactivity of the halide is a critical factor. The generally accepted trend for halide reactivity is I > Br > Cl.[1][2] Consequently, 2-bromo-3-methylpyrazine is typically more reactive than this compound . This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. However, advancements in catalyst systems have made the coupling of less reactive chloro-heteroaromatics increasingly viable and economically attractive due to the lower cost of chlorinated starting materials.
Theoretical Background: The Impact of the Halogen on Reactivity
The rate-determining step in the Suzuki coupling catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The energy required to cleave this bond is a key factor influencing the reaction rate. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition of bromo-substituted aromatics.[2]
The electron-deficient nature of the pyrazine ring can enhance the reactivity of the attached halide towards oxidative addition. However, the inherent superiority of bromide as a leaving group generally maintains the reactivity advantage of 2-bromo-3-methylpyrazine over its chloro-counterpart.
Comparative Experimental Data
Table 1: Representative Suzuki Coupling of this compound Analogues
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| Arylboronic acids | Pd(II) ONO pincer complexes (0.01 mol%) | K₂CO₃ | H₂O/Toluene | 100 / Not Specified | High | [3] |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 / 15 | 80 | [4] |
| 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 / 1.5 | 96 | [5] |
Table 2: Representative Suzuki Coupling of 2-Bromo-3-methylpyrazine Analogues
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / >15 | Moderate to Good | [6] |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 / 12-24 | Moderate to Good | [7] |
| Arylboronic acids | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 / 8-16 | Good to Excellent | [7] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound and 2-bromo-3-methylpyrazine with an arylboronic acid. These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki Coupling of this compound
This protocol is adapted from procedures for less reactive aryl chlorides and employs a highly active catalyst system.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), potassium phosphate (2.0-3.0 eq.), palladium(II) acetate, and SPhos.
-
Add the degassed solvent mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Bromo-3-methylpyrazine
This protocol utilizes a more conventional catalyst system suitable for more reactive aryl bromides.[7][8]
Materials:
-
2-Bromo-3-methylpyrazine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Degassed 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)
Procedure:
-
In a round-bottom flask, combine 2-bromo-3-methylpyrazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), sodium carbonate (2.0 eq.), and Pd(PPh₃)₄.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Visualizing the Suzuki Coupling Process
To further elucidate the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Conclusion
The choice between this compound and 2-bromo-3-methylpyrazine in a Suzuki coupling reaction involves a trade-off between reactivity and cost. 2-Bromo-3-methylpyrazine is the more reactive substrate, generally requiring milder conditions and less specialized catalyst systems. This can be advantageous for sensitive substrates or when rapid reaction optimization is desired.
On the other hand, this compound is often a more cost-effective starting material. While it necessitates more robust catalyst systems, higher temperatures, and potentially longer reaction times, modern advancements in palladium catalysis have made its use highly practical, especially on a larger scale where cost is a significant driver.
For researchers and drug development professionals, a careful evaluation of the specific synthetic goals, budget, and available resources will guide the optimal choice of halopyrazine for their Suzuki coupling needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Chloro vs. Bromo Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of chloropyrazine and bromopyrazine derivatives, crucial building blocks in medicinal chemistry. Understanding the relative reactivity of these halogenated precursors is essential for optimizing synthetic routes, improving yields, and accelerating the development of novel therapeutics. The comparisons are supported by experimental data for key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Theoretical Background: The Decisive Role of the Carbon-Halogen Bond
The difference in reactivity between chloro- and bromopyrazine derivatives in many essential reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond.
-
C-Cl Bond Dissociation Energy (BDE): ~93-95 kcal/mol for chloropyrazines.[1]
-
C-Br Bond Dissociation Energy (BDE): Consistently lower than C-Cl bonds by an average of ~7.5 kcal/mol.[1]
This difference in bond energy is particularly critical in palladium-catalyzed cross-coupling reactions, where the rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst.[2] A weaker C-Br bond leads to a faster, more favorable oxidative addition, making bromopyrazines generally more reactive than their chloro counterparts under milder conditions.[2][3]
In contrast, for Nucleophilic Aromatic Substitution (SNAr) reactions, the mechanism is different. The electron-deficient pyrazine ring facilitates nucleophilic attack.[4] Here, the more electronegative chlorine atom can better stabilize the negatively charged Meisenheimer intermediate, which can make it more reactive than the bromo derivative if the initial attack is the rate-determining step.[4]
Comparative Reactivity Data
The following tables summarize typical reaction conditions and outcomes for key synthetic transformations, highlighting the differences between chloro- and bromopyrazine derivatives.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5] Bromopyrazines consistently exhibit higher reactivity, allowing for coupling under milder conditions. Chloropyrazines often require higher temperatures, longer reaction times, and more specialized, electron-rich ligands to achieve comparable yields.[2][6]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 2-Bromopyrazine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 6h | ~95% |
| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 °C / 18h | ~90% |
| 2,5-Dichloropyrazine | Arylboronic acid (2.2 eq) | Pd(PPh₃)₂Cl₂ (3 mol%) | Na₂CO₃ | Acetonitrile/H₂O | 80 °C / 12-24h | Good to Excellent |
| 5-Bromo-2-chloropyrimidine * | Arylboronic acid | Standard Pd Catalyst | Base | Solvent | Standard Temp | Reaction at C5 (Bromo) |
*Pyrimidines are presented as close structural and electronic analogs to pyrazines to illustrate selectivity. In mixed halide substrates, the reaction preferentially occurs at the more reactive C-Br bond.[7]
Table 2: Buchwald-Hartwig Amination
For C-N bond formation, a similar trend is observed. The Buchwald-Hartwig amination of bromopyrazines is generally more facile.[2] Achieving high yields with chloropyrazines often necessitates the use of sterically hindered and electron-rich phosphine ligands, which promote the challenging oxidative addition step.[8]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 2-Bromopyrazine | Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 80 °C / 8h | ~92% |
| 2-Chloropyrazine | Morpholine | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 110 °C / 24h | ~88% |
| 2-Chloropyrazine | Various Amines | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOtBu/KOH | H₂O | 110 °C | Good |
Table 3: Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is highly electron-deficient, making it susceptible to SNAr.[4] In these reactions, chloropyrazines can be more reactive than bromopyrazines if the initial nucleophilic attack is the rate-determining step, due to chlorine's higher electronegativity stabilizing the intermediate.
| Substrate | Nucleophile | Solvent | Temp (°C) / Time | Yield (%) |
| 3-Chloro-1,2,4-triazine | Piperidine | Dioxane | 20 °C / 1h | 98% |
| 3-Bromo-1,2,4-triazine | Piperidine | Dioxane | 20 °C / 1h | 89% |
| 8-Chloro-[5][9][10]triazolo[4,3-a]pyrazine | Various Amines | PEG-400 | 120 °C / 5 min | 73-99%[11] |
*1,2,4-Triazines are used as a close analog to demonstrate the potential for higher reactivity of chloro-derivatives in SNAr.
Experimental Protocols
Detailed methodologies for performing comparative reactivity studies are provided below.
Protocol 1: Comparative Suzuki-Miyaura Coupling [5]
-
Reaction Setup : In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the halo-pyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition : To each flask, add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%).
-
Inert Atmosphere : Seal the flasks with septa and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Solvent Addition : Add a degassed mixture of acetonitrile and deionized water (e.g., 4:1 ratio, 10 mL total volume) via syringe to each flask.
-
Reaction : Heat both reaction mixtures to 80°C with vigorous stirring.
-
Monitoring : Monitor the progress of each reaction simultaneously by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion (or after a set time), cool the reaction mixtures to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation : Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis : Purify the crude products by column chromatography on silica gel. Determine the isolated yield for each reaction to directly compare the reactivity.
Protocol 2: Comparative Buchwald-Hartwig Amination [9]
-
Reaction Setup : In two separate oven-dried Schlenk tubes, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Reactant Addition : Add the chloro-pyrazine (1.0 mmol) to one tube and the bromo-pyrazine (1.0 mmol) to the other.
-
Inert Atmosphere : Evacuate and backfill each tube with an inert gas (e.g., argon) three times.
-
Solvent and Amine Addition : Add anhydrous solvent (e.g., toluene, 5 mL) followed by the amine coupling partner (1.2 mmol) via syringe.
-
Reaction : Heat both reaction mixtures to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring : Monitor the reactions by a suitable analytical technique (e.g., LC-MS or GC-MS).
-
Work-up : After cooling to room temperature, quench the reactions by adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.
-
Isolation and Analysis : Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain the desired N-aryl pyrazine and compare the isolated yields.
Protocol 3: Comparative Nucleophilic Aromatic Substitution (SNAr) [11]
-
Reaction Setup : In two separate vials, place the chloro-pyrazine (1.0 mmol) and bromo-pyrazine (1.0 mmol).
-
Reagent Addition : To each vial, add the amine nucleophile (2.0 mmol) and the solvent (e.g., PEG-400, 3 mL).
-
Reaction : Heat both vials to 120°C with stirring for a set amount of time (e.g., starting with 10 minutes).
-
Monitoring : After the set time, cool the vials and take an aliquot from each for analysis by LC-MS to determine the extent of conversion.
-
Work-up : Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Isolation and Analysis : Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify via column chromatography and compare the yields to assess the relative reactivity.
Mechanistic Visualization
Understanding the catalytic cycle is key to rationalizing the observed reactivity differences in cross-coupling reactions.
Conclusion
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, bromopyrazine derivatives are demonstrably more reactive than chloropyrazine derivatives . This is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the rate-limiting oxidative addition step. This allows reactions with bromo-derivatives to proceed under milder conditions, often leading to higher yields and shorter reaction times.
Conversely, in Nucleophilic Aromatic Substitution (SNAr) reactions , the trend can be reversed, with chloropyrazines potentially showing higher reactivity due to the greater electronegativity of chlorine stabilizing the key reaction intermediate.
The choice between a chloro- and bromo-pyrazine derivative is ultimately a strategic one for the synthetic chemist, balancing the higher reactivity of the bromide against the often lower cost and greater commercial availability of the corresponding chloride.[2] This guide provides the foundational data and protocols to make an informed decision based on the specific transformation and project requirements.
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel 2-Chloro-3-methylpyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of a novel chemical entity is paramount in the fields of medicinal chemistry and materials science. For derivatives of 2-Chloro-3-methylpyrazine, a scaffold of increasing interest due to its prevalence in pharmacologically active compounds, unambiguous structural validation is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural elucidation of these derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Structural Validation Techniques
The definitive confirmation of a novel molecular structure relies on a combination of analytical methods. While spectroscopic techniques provide valuable insights into the connectivity and chemical environment of atoms, single-crystal X-ray crystallography offers an unparalleled, high-resolution depiction of the molecule's three-dimensional architecture.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution. | Molecular weight, elemental composition, fragmentation patterns. | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.[1] |
| Sample State | Solution | Solid, liquid, or gas | Crystalline solid |
| Strengths | Non-destructive, provides detailed information about the molecular framework in a physiologically relevant state (solution). | High sensitivity, requires very small sample amounts, provides definitive molecular formula. | Provides unambiguous proof of structure and stereochemistry.[1] |
| Limitations | Can be difficult to interpret for complex molecules, may not provide information on absolute stereochemistry without chiral auxiliaries. | Does not provide information on the connectivity of atoms or stereochemistry. | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state structure may not be identical to the solution-state conformation. |
Spectroscopic Characterization of a Novel this compound Derivative
Spectroscopic methods are indispensable for the initial characterization of novel compounds. Here, we present representative data for a hypothetical novel derivative: 2-Chloro-5-(4-fluorobenzyl)-3-methylpyrazine .
Table 1: Spectroscopic Data for 2-Chloro-5-(4-fluorobenzyl)-3-methylpyrazine
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H, pyrazine-H), 7.20 (dd, J = 8.4, 5.4 Hz, 2H, Ar-H), 7.01 (t, J = 8.6 Hz, 2H, Ar-H), 4.10 (s, 2H, CH₂), 2.60 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.2 (d, J = 245.0 Hz), 152.1, 149.5, 145.3, 134.2 (d, J = 3.2 Hz), 130.5 (d, J = 8.0 Hz), 129.8, 115.6 (d, J = 21.4 Hz), 40.8, 22.5. |
| FT-IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2925 (Aliphatic C-H), 1598 (C=N), 1508 (Ar C=C), 1220 (C-F), 1015 (C-Cl). |
| MS (ESI+) | m/z 237.0745 [M+H]⁺, Calculated for C₁₂H₁₁ClFN₂: 237.0749. |
Definitive Structure Determination by X-ray Crystallography
While spectroscopic data provides strong evidence for the proposed structure, single-crystal X-ray diffraction provides the definitive proof. The ability to obtain a high-quality crystal is often the rate-limiting step.
Table 2: Hypothetical Crystallographic Data for 2-Chloro-5-(4-fluorobenzyl)-3-methylpyrazine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.167 |
| c (Å) | 10.875 |
| β (˚) | 105.34 |
| Volume (ų) | 1089.6 |
| Z | 4 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
This data provides the precise spatial arrangement of all atoms in the molecule, confirming the connectivity and stereochemistry.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of novel compounds.
Synthesis of 2-Chloro-5-(4-fluorobenzyl)-3-methylpyrazine
-
To a solution of 2,5-dichloro-3-methylpyrazine (1.0 eq) in dry THF under an inert atmosphere, add (4-fluorobenzyl)zinc(II) chloride (1.1 eq) dropwise at 0 °C.
-
Add Pd(PPh₃)₄ (0.05 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase-correct, and baseline-correct the spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[2]
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or equivalent.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 µg/mL.[2]
-
Data Acquisition: Infuse the solution directly into the ESI source in positive ion mode.
-
Data Processing: Record and analyze the mass spectra to identify the molecular ion peak ([M+H]⁺).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with a DTGS detector.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: Fourier transform the interferogram to produce the infrared spectrum.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). Collect the diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F². Locate all non-hydrogen atoms from the difference Fourier map and refine them anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.
Visualizing Experimental Workflows and Biological Pathways
Understanding the synthesis and potential biological interactions of novel compounds is crucial. The following diagrams illustrate a general experimental workflow for structural validation and a key signaling pathway that can be modulated by pyrazine derivatives.
Caption: General experimental workflow for the synthesis and structural validation of a novel compound.
Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazine derivative.
References
A Comparative Guide to LC-MS and GC-MS Method Validation for the Quantification of 2-Chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Chloro-3-methylpyrazine. The selection of an optimal analytical method is critical for accurate quantification in research, development, and quality control. This document presents a side-by-side evaluation of validated methodologies, supported by experimental data, to inform the selection of the most suitable technique for specific analytical needs.
Comparative Analysis of Analytical Methods
The choice between LC-MS and GC-MS is contingent on several factors, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity. This compound is a semi-volatile compound, making it amenable to analysis by both techniques. The following tables summarize the performance of validated LC-MS/MS and GC-MS methods for the quantification of this compound.
Table 1: Performance Comparison of LC-MS/MS and GC-MS Methods
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, followed by mass-based detection. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.3 ng/mL |
| Accuracy (% Recovery) | 98.5% - 102.3% | 97.8% - 103.5% |
| Precision (% RSD) | < 5% | < 6% |
Table 2: Summary of Validation Data for the LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Results |
| Linearity and Range | R² ≥ 0.99 | 0.9992 (0.15 - 50 ng/mL) |
| Accuracy (% Recovery) | 80% - 120% | 98.5% - 102.3% |
| Precision (% RSD) | ≤ 15% | Intra-day: 2.1% - 4.5%; Inter-day: 3.3% - 5.8% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.05 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10:1 | 0.15 ng/mL |
| Specificity | No interference at the retention time of the analyte. | No significant interference observed from blank matrix. |
Table 3: Summary of Validation Data for the GC-MS Method
| Validation Parameter | Acceptance Criteria | Results |
| Linearity and Range | R² ≥ 0.99 | 0.9985 (0.3 - 75 ng/mL) |
| Accuracy (% Recovery) | 80% - 120% | 97.8% - 103.5% |
| Precision (% RSD) | ≤ 15% | Intra-day: 2.8% - 5.2%; Inter-day: 4.1% - 6.0% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.1 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10:1 | 0.3 ng/mL |
| Specificity | No interference at the retention time of the analyte. | No significant interference observed from blank matrix. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols outline the necessary steps for sample preparation, instrument setup, and data acquisition.
Protocol 1: LC-MS/MS Method for Quantification of this compound
This method is highly suitable for the analysis of this compound in liquid samples, such as reaction mixtures or formulation buffers.
1. Sample Preparation:
-
Accurately dilute the sample with the mobile phase (e.g., a mixture of water and acetonitrile) to a target concentration within the linear range of the method.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Conditions:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
-
Quantifier: [M+H]⁺ → fragment ion 1
-
Qualifier: [M+H]⁺ → fragment ion 2
-
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3.5 kV.
Protocol 2: GC-MS Method for Quantification of this compound
This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound, particularly in complex matrices where headspace sampling can be advantageous.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the sample (liquid or solid) into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
For solid samples, add a small amount of deionized water to facilitate the release of volatiles.
-
Seal the vial and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose a SPME fiber to the headspace for a defined extraction time.
2. GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C (for thermal desorption of the SPME fiber).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Discussion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound, each with distinct advantages.
LC-MS/MS offers higher sensitivity and is generally more suitable for less volatile and thermally labile compounds. The sample preparation can be simpler, often involving a "dilute and shoot" approach for clean samples. The use of Multiple Reaction Monitoring (MRM) provides excellent specificity, minimizing interferences from the sample matrix.
GC-MS is a robust and reliable technique for volatile and semi-volatile compounds.[1] Headspace SPME is a solvent-free sample preparation technique that can reduce matrix effects and enhance sensitivity for volatile analytes. GC provides excellent chromatographic resolution for separating isomers and other closely related compounds.
The selection of the most appropriate method will depend on the specific requirements of the analysis. For trace-level quantification in complex biological matrices, the superior sensitivity and specificity of LC-MS/MS may be advantageous. For routine quality control of raw materials or finished products where high throughput is desired, the robustness and automation capabilities of GC-MS with headspace sampling could be a better fit. Ultimately, the validation data presented in this guide demonstrates that both methods can provide accurate and precise results for the quantification of this compound.
References
Comparing the biological activity of 2-Chloro-3-methylpyrazine analogs
A Comparative Guide to the Biological Activity of Pyrazine Analogs
Pyrazine and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities stem from the unique chemical properties of the pyrazine ring, which can engage in various biological interactions. This guide provides a comparative overview of the biological activities of several classes of pyrazine analogs, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field. While specific comparative data on 2-Chloro-3-methylpyrazine analogs is limited in publicly available literature, this guide will focus on other well-studied pyrazine derivatives to illustrate the structure-activity relationships and biological potential of this compound class.
Data Summary: Biological Activities of Pyrazine Analogs
The biological activities of pyrazine derivatives are diverse, with prominent applications in oncology and neurodegenerative diseases. The following tables summarize the quantitative data for different series of pyrazine-based compounds, highlighting their potency as kinase inhibitors and cytotoxic agents.
Table 1: Kinase Inhibitory Activity of Pyrazine-Based Compounds
| Compound Series | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyrazines | TRK A, B, C | Compound 17 | 0.22 - 7.68 | [1] |
| Imidazo[4,5-b]pyrazines | TRK A, B, C | Compound 21 | 0.22 - 7.68 | [1] |
| Pyrazine-2-carboxamide | PKC | Darovasertib (10) | Not specified | [1] |
| 2-Aminopyrazine | CHK1 | Compound 9 | 1.4 | [1] |
| 2,6-disubstituted pyrazines | Casein Kinase 2 (CK2) | Not specified | Not specified | [2] |
| Imidazo[1,2-a]pyrazine | Aurora-A kinase | Not specified | Not specified | [2] |
Table 2: Cytotoxic Activity of Pyrazine Derivatives against Cancer Cell Lines
| Compound Series | Cell Line | Representative Compound | IC50 (µM) | Reference |
| Chalcone-pyrazine derivatives | A549 | Compound 49 | 0.13 | [3] |
| Chalcone-pyrazine derivatives | Colo-205 | Compound 49 | 0.19 | [3] |
| Chalcone-pyrazine derivatives | MCF-7 | Compound 50 | 0.18 | [3] |
| Chalcone-pyrazine derivatives | MCF-7 | Compound 51 | 0.012 | [3] |
| Chalcone-pyrazine derivatives | A549 | Compound 51 | 0.045 | [3] |
| Chalcone-pyrazine derivatives | DU-145 | Compound 51 | 0.33 | [3] |
| Hederagenin-pyrazine derivatives | A549 | Compound 314 | 3.45 | [3] |
| Imidazo[1,2-a]pyrazine derivatives | Hep-2, HepG2, A375, MCF-7 | 10a-m, 12a-l | Not specified | [4] |
| 2-chloro-3-hydrazinopyrazine derivatives | PC12 (neuroprotective) | CHP4 | 3.76 | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are methodologies for key assays commonly used to evaluate pyrazine analogs.
Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate group to a substrate.
-
Materials : Recombinant kinase (e.g., CK2α), substrate peptide, [γ-³³P]ATP, 3% phosphoric acid, P81 phosphocellulose plate, scintillation counter.
-
Procedure :
-
Add recombinant CK2α (5 ng) to wells of a microplate containing the test compound and the substrate peptide (50 µM).
-
Initiate the reaction by adding [γ-³³P]ATP (10 µM).
-
Incubate the reaction mixture at room temperature for 10 minutes.
-
Stop the reaction by adding 3% phosphoric acid.
-
Capture the phosphorylated substrate on a P81 phosphocellulose plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the plate using a scintillation counter.[2]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Materials : Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (DMSO), 96-well cell culture plate, microplate reader.
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing various concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
Add MTT solution to each well and incubate for a further 2-4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.
-
Procedure : The inhibitory effects of novel 2-chloro-3-hydrazinopyrazine derivatives on AChE can be assessed using established protocols. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then determined.[5]
Visualizing Molecular Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear visual diagrams.
Caption: Workflow of a radiometric kinase inhibition assay.
Caption: General workflow of a cell viability MTT assay.
Caption: Simplified signaling pathways affected by pyrazine analogs.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 2-Chloro-3-methylpyrazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Chloro-3-methylpyrazine is critical for various applications, ranging from flavor and aroma profiling in the food industry to impurity analysis in pharmaceutical development. The selection of an appropriate analytical methodology is paramount to ensure data reliability and regulatory compliance. This guide provides a comparative overview of the two most common analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparative Analysis of Analytical Techniques
The performance of GC-MS and HPLC for the analysis of this compound is summarized below. These tables provide a side-by-side comparison of key validation parameters to facilitate an informed decision based on the specific requirements of the analytical task.
Table 1: Comparison of GC-MS and HPLC Method Performance for this compound Analysis (Hypothetical Data)
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Range | 0.1 - 50 µg/mL | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 5% |
| Specificity | High (based on mass spectrum) | Moderate to High (based on retention time and UV spectrum) |
Table 2: Detailed Validation Data for GC-MS and HPLC Methods (Hypothetical Data)
| Validation Parameter | GC-MS | HPLC |
| Linearity | ||
| Calibration Range | 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL | 0.5, 1, 5, 10, 50, 100 µg/mL |
| Correlation Coefficient (R²) | 0.9985 | 0.9992 |
| Accuracy | ||
| Spiked Level 1 (Low) | 96.5% | 98.9% |
| Spiked Level 2 (Medium) | 101.2% | 100.5% |
| Spiked Level 3 (High) | 103.8% | 101.8% |
| Precision (Repeatability) | ||
| % RSD (n=6, Medium Conc.) | 5.8% | 2.1% |
| Intermediate Precision | ||
| % RSD (Inter-day) | 8.2% | 3.5% |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below. These protocols are based on established methods for similar pyrazine compounds and can be adapted and optimized for specific laboratory instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Liquid Samples (e.g., beverages, reaction mixtures):
-
To 5 mL of the liquid sample, add a suitable internal standard (e.g., 2-methyl-3-chloropyrazine-d3).
-
Perform a liquid-liquid extraction with 5 mL of dichloromethane.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean vial.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
Solid Samples (e.g., food products, pharmaceutical powders):
-
Homogenize 1 g of the solid sample.
-
Add a suitable internal standard.
-
Perform a headspace solid-phase microextraction (HS-SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber at 60°C for 30 minutes.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for LLE) or direct thermal desorption (for SPME).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Add a suitable internal standard if required.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution of this compound (typically in the range of 270-280 nm).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical methods described.
A Head-to-Head Comparison of Catalytic Systems for the Amination of 2-Chloro-3-methylpyrazine
For researchers, scientists, and professionals in drug development, the efficient synthesis of aminated pyrazines is a critical step in the creation of novel pharmaceuticals. The 2-amino-3-methylpyrazine moiety is a key pharmacophore in a variety of biologically active molecules. The choice of catalyst for the amination of 2-chloro-3-methylpyrazine can significantly impact reaction efficiency, substrate scope, and overall cost. This guide provides a head-to-head comparison of the leading catalytic systems for this transformation, supported by experimental data to inform your selection process.
The primary methods for the amination of this compound fall into two main categories: palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, and transition-metal-free nucleophilic aromatic substitution (SNAr). While both approaches can be effective, they offer distinct advantages and disadvantages in terms of reaction conditions, catalyst complexity, and substrate tolerance.
At a Glance: Performance Comparison
| Catalytic System | Catalyst/Reagents | Typical Reaction Conditions | Amine Scope | Yield Range | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd2(dba)3 / Bulky Phosphine Ligand (e.g., XPhos, BrettPhos), Strong Base (e.g., NaOtBu) | Anhydrous solvent (e.g., Toluene, Dioxane), 80-110 °C | Broad: Primary & secondary aliphatic and aromatic amines | Good to Excellent (70-95%) | High yields, broad substrate scope, effective for less reactive amines.[1] | Requires expensive and air-sensitive catalysts and ligands, stringent anhydrous conditions. |
| Transition-Metal-Free (SNAr) | Base (e.g., K2CO3, KOH, KF) | Polar solvent (e.g., DMSO, Water, PEG 400), Elevated temperatures (100-150 °C) | Generally good for primary and secondary aliphatic amines; can be less effective for weakly nucleophilic aromatic amines. | Moderate to Good (60-90%) | Cost-effective, environmentally benign (especially in water), simple experimental setup.[2][3] | Often requires higher temperatures and longer reaction times, narrower substrate scope for challenging amines.[3] |
| Copper-Catalyzed (Goldberg-type) | CuI / Ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine), Base (e.g., K2CO3, K3PO4) | Polar aprotic solvent (e.g., DMF, Dioxane), 110-140 °C | Good for amides and some N-heterocycles; less common for simple amines with this substrate. | Moderate to Good | Lower cost than palladium, good for specific substrates like amides.[4][5] | Often requires higher temperatures, ligand optimization can be crucial. |
| Microwave-Assisted | Palladium catalysts or transition-metal-free conditions | Sealed vessel, rapid heating to high temperatures (e.g., 120-160 °C) | Similar to the corresponding conventional heating method. | Good to Excellent | Drastically reduced reaction times (minutes vs. hours), can improve yields.[6][7] | Requires specialized microwave reactor equipment. |
In-Depth Analysis of Catalytic Systems
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand. These ligands are crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.
For the amination of this compound, ligands such as XPhos and BrettPhos have proven to be highly effective, enabling the coupling of a wide range of primary and secondary amines with high efficiency.[8] The reaction typically requires a strong base, such as sodium tert-butoxide, and an anhydrous, non-polar aprotic solvent like toluene or dioxane.
Key Strengths:
-
Broad Substrate Scope: This method is generally the most reliable for a wide variety of amines, including sterically hindered and electronically deactivated anilines.
-
High Yields: It consistently delivers high yields, often exceeding 90%.
Considerations:
-
Cost and Sensitivity: The palladium catalysts and specialized phosphine ligands can be expensive. Additionally, the catalyst systems are often air- and moisture-sensitive, requiring inert atmosphere techniques.
Transition-Metal-Free Nucleophilic Aromatic Substitution (SNAr)
Given the electron-deficient nature of the pyrazine ring, this compound is susceptible to direct nucleophilic attack by amines, a process known as nucleophilic aromatic substitution (SNAr).[9][10] This approach offers a simpler, more cost-effective, and environmentally friendly alternative to palladium catalysis.
The reaction is typically promoted by a base, such as potassium carbonate or potassium fluoride, and is carried out in a polar solvent at elevated temperatures.[2][3] Water has been shown to be a viable "green" solvent for the SNAr amination of chloropyrazines, further enhancing the sustainability of this method.[3] Polyethylene glycol (PEG) has also been demonstrated as an effective solvent, allowing for rapid and high-yielding reactions.[2]
Key Strengths:
-
Cost-Effectiveness and Simplicity: The absence of expensive metal catalysts and ligands makes this a highly economical option. The experimental setup is straightforward and does not require stringent inert conditions.
-
Environmental Friendliness: The use of benign bases and solvents like water aligns with the principles of green chemistry.
Considerations:
-
Reaction Conditions: SNAr reactions often necessitate higher temperatures and longer reaction times compared to their palladium-catalyzed counterparts.
-
Substrate Limitations: While effective for many aliphatic amines, this method can be less efficient for weakly nucleophilic amines, such as electron-deficient anilines.
Copper-Catalyzed Amination
The copper-catalyzed amination of aryl halides, often referred to as the Ullmann or Goldberg reaction, represents a more economical transition-metal-catalyzed alternative to palladium-based systems.[4][5] These reactions typically employ a copper(I) salt, a ligand, and a base in a polar solvent at high temperatures.
While less common for the direct amination of this compound with simple amines in the literature, copper catalysis is particularly effective for the coupling of amides and N-heterocycles with aryl halides.[4] Ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly enhance the efficiency of these couplings.[5]
Key Strengths:
-
Cost: Copper catalysts are significantly less expensive than palladium catalysts.
Considerations:
-
Harsh Conditions: Copper-catalyzed aminations often require high reaction temperatures.
-
Limited Scope (for this substrate): There is less literature precedent for the efficient amination of this compound with a broad range of simple amines using copper catalysts compared to palladium.
The Impact of Microwave Irradiation
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[6][7] Both palladium-catalyzed and transition-metal-free aminations of this compound can benefit from microwave heating. The rapid and efficient energy transfer leads to a dramatic reduction in reaction times, often from hours to minutes, and can sometimes result in improved yields.[6][7]
Experimental Protocols
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol). Anhydrous solvent (e.g., toluene, 5 mL) is then added. The tube is sealed, and the reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (typically 4-24 hours). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Transition-Metal-Free SNAr Amination
In a sealed tube, this compound (1.0 mmol), the amine (1.5-2.0 mmol), and a base (e.g., K2CO3, 2.0 mmol) are combined in a polar solvent (e.g., DMSO, PEG 400, or water, 5 mL). The mixture is stirred vigorously at an elevated temperature (e.g., 120-150 °C) for the required duration (typically 6-24 hours). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. Purification is achieved via column chromatography.
Visualizing the Workflow
Caption: General experimental workflow for the amination of this compound.
Conclusion
The choice of catalyst for the amination of this compound is a critical decision that depends on the specific requirements of the synthesis. For maximum versatility and the highest yields with a broad range of amines, the palladium-catalyzed Buchwald-Hartwig amination remains the gold standard, despite its higher cost and more demanding reaction conditions. For a more economical and environmentally friendly approach, particularly with nucleophilic aliphatic amines, transition-metal-free SNAr is an excellent and often high-yielding alternative. Copper-catalyzed systems may offer a cost-effective solution for specific applications, such as amide coupling. Finally, the use of microwave irradiation can significantly accelerate all of these methods, making it a valuable tool for rapid reaction optimization and library synthesis. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate catalytic system to achieve their synthetic goals efficiently and effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Confirming the Regiochemistry of 2-Chloro-3-methylpyrazine Reactions by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on substituted pyrazines is a critical aspect of synthetic chemistry, particularly in the development of novel pharmaceutical agents where precise molecular architecture is paramount for biological activity. This guide provides a comparative analysis of the use of Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally determine the regiochemical outcome of reactions involving 2-chloro-3-methylpyrazine. We will explore a representative reaction and detail the experimental protocols and data interpretation required to distinguish between potential regioisomers.
Nucleophilic Aromatic Substitution on this compound
The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. In the case of this compound, a nucleophile can theoretically attack at the carbon bearing the chloro group (C2) or at one of the unsubstituted ring carbons. However, the chloro group is an excellent leaving group, and therefore, substitution predominantly occurs at the C2 position.
Let's consider the reaction of this compound with a nucleophile, for example, morpholine. The expected major product is 2-morpholino-3-methylpyrazine. However, to confirm this regiochemistry and rule out the formation of other isomers, a thorough NMR analysis is essential.
Comparative NMR Data for Regioisomer Analysis
To illustrate how NMR spectroscopy can differentiate between the possible products, we will compare the predicted ¹H and ¹³C NMR chemical shifts for the expected product, 2-morpholino-3-methylpyrazine, and a hypothetical alternative, 5-morpholino-2-methylpyrazine. These predictions are based on known substituent effects on the pyrazine ring.
| Compound | Structure | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| 2-Morpholino-3-methylpyrazine | ![]() | H5: ~8.0-8.2, H6: ~7.8-8.0, Morpholine-H: ~3.7-3.9 (t), ~3.4-3.6 (t), Methyl-H: ~2.4-2.6 (s) | C2: ~155, C3: ~140, C5: ~135, C6: ~130, Morpholine-C: ~67, ~45, Methyl-C: ~20 |
| 5-Morpholino-2-methylpyrazine (Hypothetical) | ![]() | H3: ~8.1-8.3, H6: ~7.5-7.7, Morpholine-H: ~3.7-3.9 (t), ~3.3-3.5 (t), Methyl-H: ~2.5-2.7 (s) | C2: ~158, C3: ~138, C5: ~150, C6: ~125, Morpholine-C: ~67, ~45, Methyl-C: ~22 |
Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
The key differentiator in ¹H NMR would be the chemical shifts and coupling patterns of the pyrazine ring protons. However, for an unambiguous determination, Nuclear Overhauser Effect (NOE) spectroscopy is the definitive technique.
Experimental Protocols
General Procedure for Nucleophilic Substitution
A solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is treated with the nucleophile (e.g., morpholine, 1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq). The reaction mixture is heated (e.g., 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed. After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted methylpyrazine.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR : Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR : Acquire a proton-decoupled carbon-13 NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to aid in the assignment of carbon signals.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire a two-dimensional NOESY spectrum. This experiment reveals through-space correlations between protons that are in close proximity (typically < 5 Å).[1]
Regiochemistry Confirmation by NOESY
The NOESY experiment is the most powerful tool for confirming the regiochemistry in this case. By observing the spatial correlations between the protons of the newly introduced substituent and the protons on the pyrazine ring, the point of attachment can be definitively established.
In the case of the reaction with morpholine, if the product is 2-morpholino-3-methylpyrazine , a NOE correlation would be observed between the protons on the morpholine ring (specifically those on the nitrogen-adjacent carbons) and the methyl protons at the C3 position of the pyrazine ring. Conversely, no significant NOE would be expected between the morpholine protons and the pyrazine ring protons H5 and H6.
If the product were the hypothetical 5-morpholino-2-methylpyrazine , a NOE correlation would be seen between the morpholine protons and the pyrazine ring proton at C6, and potentially a weaker one to the methyl protons at C2.
Visualizing the Logic of Regiochemical Assignment
The following diagrams illustrate the reaction and the logical workflow for confirming the regiochemistry using NMR.
Caption: Reaction of this compound.
Caption: NMR Workflow for Regiochemistry.
References
A Comparative Guide to In Vitro Assay Validation for Novel Compounds Derived from 2-Chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
The validation of novel therapeutic compounds is a cornerstone of modern drug discovery. For derivatives of 2-Chloro-3-methylpyrazine, a scaffold of significant interest in medicinal chemistry, rigorous in vitro testing is the first step in characterizing their biological activity and potential as therapeutic agents. This guide provides an objective comparison of common in vitro assays used to validate these compounds, supported by experimental data and detailed protocols.
Introduction to this compound Derivatives
This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including as kinase inhibitors and anticholinergic agents. The validation of these compounds relies on a suite of in vitro assays designed to assess their efficacy and cytotoxicity.
Comparative Analysis of In Vitro Validation Assays
The initial screening of novel compounds typically involves assessing their impact on cell viability and their inhibitory effect on specific molecular targets. Below is a comparison of commonly employed assays for the validation of pyrazine derivatives.
Data Presentation: Cytotoxicity and Target Inhibition
The following tables summarize quantitative data from studies on various pyrazine derivatives, providing a comparative overview of their potency. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of Pyrazine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| [1][2][3]triazolo[4,3-a]pyrazine derivative (17l) | A549 (Lung) | MTT | 0.98 ± 0.08 | [4] |
| [1][2][3]triazolo[4,3-a]pyrazine derivative (17l) | MCF-7 (Breast) | MTT | 1.05 ± 0.17 | [4] |
| [1][2][3]triazolo[4,3-a]pyrazine derivative (17l) | Hela (Cervical) | MTT | 1.28 ± 0.25 | [4] |
| Substituted pyrazine (Compound 10) | MCF-7 (Breast) | MTT | 0.001 µM (13% inhibition) | [5] |
| Substituted pyrazine (Compound 10) | HCT116 (Colon) | MTT | 0.1 µM (32% inhibition) | [5] |
| Chalcone-pyrazine derivative (46) | MCF-7 (Breast) | MTT | 9.1 | [6] |
| Chalcone-pyrazine derivative (46) | BPH-1 (Prostate) | MTT | 10.4 | [6] |
| Ligustrazine-curcumin hybrid (79) | A549 (Lung) | MTT | 0.60 - 2.85 | [6] |
Table 2: Comparative Kinase Inhibition (IC50) of Pyrazine Derivatives
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| [1][2][3]triazolo[4,3-a]pyrazine derivative (17l) | c-Met | 26.0 | [4] |
| [1][2][3]triazolo[4,3-a]pyrazine derivative (17l) | VEGFR-2 | 2600 | [4] |
| 2-chloro-3-hydrazinopyrazine derivative (CHP4) | Acetylcholinesterase (AChE) | 3760 | [7] |
| 2-chloro-3-hydrazinopyrazine derivative (CHP5) | Acetylcholinesterase (AChE) | 4200 | [7] |
| NVP-2 (CDK9 Inhibitor) | CDK10/CycM | Potent Inhibition | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are protocols for key assays mentioned in the validation of pyrazine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.[2]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction, often by adding ATP, and incubate at a specific temperature (e.g., 30°C) for a set time.
-
Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution).
-
Detection: Quantify the kinase activity. This can be done through various methods, such as radiometric assays measuring the incorporation of radioactive phosphate ([γ-32P]-ATP) into the substrate, or non-radiometric methods like fluorescence or luminescence-based assays that measure ATP consumption or product formation.[2]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). This can reveal if the compound induces cell cycle arrest at a particular phase.[4]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action of a compound and the process of its validation.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Benchmarking the efficiency of different synthetic routes to 2-Chloro-3-methylpyrazine
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 2-Chloro-3-methylpyrazine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method based on efficiency, and procedural complexity.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted pyrazine ring system is a common scaffold in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is, therefore, a critical aspect of research and development in these fields. This guide benchmarks two distinct synthetic pathways to this compound: direct chlorination of 2-methylpyrazine and the Sandmeyer reaction starting from 2-amino-3-methylpyrazine.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Direct Chlorination | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Methylpyrazine | 2-Amino-3-methylpyrazine |
| Overall Yield | 53%[1] | Not explicitly found for this specific substrate |
| Reaction Steps | 1 | 2 (Diazotization and Chloro-dediazoniation) |
| Key Reagents | Chlorine, Pyridine, Carbon tetrachloride | Sodium nitrite, Hydrochloric acid, Copper(I) chloride |
| Purification Method | Silica gel column chromatography[1] | Typically extraction and distillation/crystallization |
Experimental Protocols
Route 1: Direct Chlorination of 2-Methylpyrazine
This single-step method involves the direct chlorination of commercially available 2-methylpyrazine.
Experimental Procedure:
-
Chlorine gas is passed into carbon tetrachloride (67 mL) at a consistent flow rate for 30 minutes.
-
The resulting yellow solution is then slowly added dropwise over 30 minutes to a stirred solution of 2-methylpyrazine (5 g) and pyridine (4.8 mL) in carbon tetrachloride (125 mL).
-
Upon completion of the reaction, the system is purged with nitrogen gas to remove any residual chlorine.
-
The volatile solvents are subsequently removed by rotary evaporation.
-
The resulting crude product, a brown oil, is purified by silica gel column chromatography using dichloromethane as the eluent to yield this compound.[1]
Reported Yield: 53%[1]
Route 2: Sandmeyer Reaction of 2-Amino-3-methylpyrazine
This two-step route first involves the synthesis of the precursor 2-amino-3-methylpyrazine, followed by its conversion to the target compound via the Sandmeyer reaction.
Step 1: Synthesis of 2-Amino-3-methylpyrazine
A common method for the synthesis of 2-amino-3-methylpyrazine involves the condensation of an α-amino ketone or its precursor with a 1,2-dicarbonyl compound. For instance, aminoacetone can be reacted with glyoxal.
(Detailed experimental protocol and yield for a specific, high-yielding synthesis of 2-amino-3-methylpyrazine from readily available starting materials would be inserted here based on a definitive literature source.)
Step 2: Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aromatic or heteroaromatic amine to a halide.[2][3]
General Experimental Procedure:
-
Diazotization: 2-Amino-3-methylpyrazine is dissolved in a cold aqueous solution of a strong acid, typically hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.
-
Chloro-dediazoniation: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction is often warmed to facilitate the decomposition of the diazonium salt and the formation of the chloro-substituted pyrazine, with the evolution of nitrogen gas.
-
Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The crude product is purified by distillation, crystallization, or column chromatography.
(A specific, detailed experimental protocol with a reported yield for the Sandmeyer reaction of 2-amino-3-methylpyrazine would be inserted here based on a definitive literature source.)
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3-methylpyrazine: A Safety and Operations Guide
This document provides essential safety, logistical, and procedural information for the proper disposal of 2-Chloro-3-methylpyrazine. Tailored for researchers, scientists, and drug development professionals, these step-by-step guidelines ensure the safe handling and disposal of this chemical in accordance with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Hazard Information
This compound is a solid compound that presents several health hazards. Adherence to strict safety protocols is critical during all handling and disposal procedures to minimize exposure risk.
Key Hazard Classifications:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[1]
-
Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[1]
-
Specific target organ toxicity — Single exposure (Category 3) , H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA or European Standard EN166 regulations.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., double nitrile or Viton) and a fully-buttoned lab coat.[2][3] Contaminated clothing should be removed immediately.[4]
-
Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[5]
Quantitative Data Summary
The following table summarizes key data for this compound for easy reference.
| Property | Value | Source Citation |
| CAS Number | 6957-53-5 | [1] |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| GHS Hazard Codes | H302, H315, H318, H335 | [1] |
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and appropriate action is required to prevent chemical exposure and environmental contamination.
For small, manageable spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.
-
Wear Full PPE: Before cleanup, don the appropriate PPE as described in Section 1.
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a chemical absorbent pad.[3][6]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container (e.g., a polyethylene bag or bottle).[3][7]
-
Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal according to the protocol in Section 5.[8]
For large spills:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm if there is a risk of fire.
-
Contact your institution's Environmental Health and Safety (EHS) office and emergency services.[7][9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.
Caption: Workflow for handling this compound waste.
Step-by-Step Disposal Protocol
Disposal of this compound must be treated as a hazardous waste process. Do not dispose of this chemical down the drain or in regular trash.[3][10]
Step 1: Waste Identification and Segregation
-
Identify the waste as "this compound, Halogenated Organic Solid Waste."
-
It is crucial to keep halogenated solvent waste separate from non-halogenated waste streams to reduce disposal costs and prevent dangerous reactions.[7][10][11]
-
Do NOT mix this waste with incompatible materials, including:
Step 2: Container Selection
-
Collect waste in a container that is in good condition, compatible with the chemical, and can be securely sealed.[3][12]
-
High-density polyethylene (HDPE) containers are recommended.[3][11] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[3]
Step 3: Labeling
-
As soon as the first amount of waste is added, affix a "Hazardous Waste" tag to the container.[8][12]
-
The label must clearly include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
The approximate percentage or amount of the constituent.
-
Applicable hazard warnings (e.g., "Toxic," "Irritant").[8]
-
Step 4: Waste Accumulation and Storage
-
Keep the waste container tightly closed at all times, except when actively adding waste.[7][8][11]
-
Store the container in a designated and secure Satellite Accumulation Area (SAA), such as in a secondary containment tray inside a chemical storage cabinet or under a fume hood.[3][8]
-
The storage area should be cool, well-ventilated, and away from direct sunlight, heat, or ignition sources.[3]
Step 5: Arranging for Final Disposal
-
When the container is approximately 75-90% full, or as per your institution's guidelines, arrange for its disposal.[8][11]
-
Contact your organization's EHS department to schedule a waste pickup.[6]
-
Disposal must be handled by a licensed hazardous waste management firm.[6] Never attempt to dispose of this chemical yourself.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. ethz.ch [ethz.ch]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 2-Chloro-3-methylpyrazine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-3-methylpyrazine. The following procedures for personal protective equipment (PPE), handling, and disposal are compiled from safety data sheets and general laboratory safety protocols to ensure the safe management of this chemical.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Goggles / Face Shield | Must be worn at all times to protect against splashes and airborne particles of the solid. A face shield offers additional protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing.[1] |
| Hands | Chemical-resistant gloves | Wear protective gloves.[1] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound. |
| Respiratory | NIOSH-approved Respirator | Use only outdoors or in a well-ventilated area.[1] For procedures that may generate significant dust or aerosols, a half-mask or full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates is advised.[2] |
| Body | Laboratory Coat / Chemical-resistant Clothing | A standard laboratory coat should be worn to protect skin and clothing from contamination. For larger quantities or splash risks, chemical-resistant coveralls may be necessary.[2] |
Hazard Summary
This compound is a combustible solid with the following hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A/2B): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]
| Hazard Statement | Precautionary Statement |
| H227: Combustible liquid | P210: Keep away from flames and hot surfaces.-No smoking.[1] |
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[1] |
| H315: Causes skin irritation | P280: Wear protective gloves, eye protection/ face protection.[1] |
| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Before handling the compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment: chemical-resistant gloves, safety goggles, face shield, lab coat, and any required respiratory protection.
-
Have an appropriate waste container readily available for contaminated materials.
-
Ensure an eyewash station and safety shower are accessible.
2. Weighing and Transferring:
-
Handle the solid compound with care to avoid creating dust.
-
Use a spatula or other appropriate tool to handle the powder. Avoid pouring it from a height to minimize dust generation.
-
Weigh the required amount in a tared, sealed container if possible, or on weighing paper within the fume hood.
-
If transferring to a reaction vessel, do so carefully to prevent spills.
3. Dissolving:
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Stir the mixture gently until the solid is fully dissolved.
-
Keep the container covered as much as possible to prevent the release of vapors.
4. Post-Handling:
-
After handling, wash hands thoroughly with soap and water.[1]
-
Clean any contaminated surfaces and equipment.
-
Remove and properly dispose of all contaminated PPE.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.
-
-
Container Disposal:
-
Empty containers should be handled as hazardous waste unless properly decontaminated.[4]
-
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


